molecular formula C27H30O14 B10775695 Vitexin-2''-O-rhamnoside

Vitexin-2''-O-rhamnoside

Número de catálogo: B10775695
Peso molecular: 578.5 g/mol
Clave InChI: LYGPBZVKGHHTIE-DXVLAMBPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vitexin-2''-O-rhamnoside is a natural product found in Glycine max, Crataegus pinnatifida, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H30O14

Peso molecular

578.5 g/mol

Nombre IUPAC

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1

Clave InChI

LYGPBZVKGHHTIE-DXVLAMBPSA-N

SMILES isomérico

C[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

Vitexin-2''-O-rhamnoside: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin-2''-O-rhamnoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its extraction and isolation, and insights into its biological activity, specifically its interaction with the PI3K/Akt signaling pathway.

Natural Sources of this compound

This compound is distributed across various plant species. The primary sources identified in the literature include species from the Crataegus (Hawthorn) and Passiflora (Passionflower) genera. Quantitative analysis reveals varying concentrations of the compound depending on the plant species and the part of the plant being analyzed.

Plant SpeciesPlant PartMethod of ExtractionThis compound Content (% of Lyophilized/Dry Extract)Reference
Passiflora foetidaLeavesWater Infusion7.21%
Passiflora setaceaLeavesWater Infusion3.66%
Passiflora alataLeavesWater Infusion2.89%
Crataegus pseudoheterophyllaFruitsNot Specified0.17 mg/g (dw)[1]
Crataegus monogynaLeaves & BerriesNot SpecifiedMeets European Pharmacopoeia requirements[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process, including extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies.

Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a coarse powder.

  • Solvent Extraction:

    • Method A: Reflux Extraction: Reflux the powdered plant material with 50-70% ethanol (B145695) (1:10 to 1:16 w/v) for 2 hours. Repeat the extraction twice. Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[3]

    • Method B: Water Infusion: Prepare a 10% (w/v) infusion of the plant material in water. Lyophilize the resulting extract.

Preliminary Purification: Liquid-Liquid Partitioning & Macroporous Resin Chromatography

This stage aims to remove non-polar impurities and enrich the flavonoid fraction.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated crude extract in water.

    • Partition sequentially against petroleum ether (to remove lipids and chlorophylls) and then n-butanol.

    • Collect the n-butanol fraction, which will contain the glycosylated flavonoids, and concentrate it under reduced pressure.[3]

  • Macroporous Resin Chromatography:

    • Dissolve the concentrated extract in an appropriate solvent and apply it to a pre-equilibrated macroporous adsorption resin column (e.g., AB-8 or D101).

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol (e.g., 30-80%).[3]

    • Combine the fractions containing this compound and concentrate.

Chromatographic Purification: Silica (B1680970) Gel and HPLC

Final purification is achieved through a combination of column chromatography techniques.

  • Silica Gel Column Chromatography:

    • Apply the enriched flavonoid fraction to a silica gel column (200-260 mesh).

    • Elute with a chloroform-methanol gradient (e.g., starting from 4:1 to 3:1).[3]

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.

    • For higher purity, a second silica gel column using an eluent system of ethyl acetate-butanone-formic acid-water (e.g., 4:3:1:1) can be employed. The compound may crystallize directly from the concentrated eluate at low temperatures (0-15°C).[3]

  • High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification:

    • Column: Ascentis-phenyl column (250 mm x 4.6 mm, 5 µm) or a C18 column.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and acidified ultrapure water (pH 3.0 with acetic or phosphoric acid).[4]

    • Flow Rate: 1.4 mL/min.

    • Detection: UV at 340 nm.

    • Retention Time: Approximately 13.16 minutes under the specified conditions.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_purification Preliminary Purification cluster_isolation Isolation & Final Purification plant Dried Plant Material powder Powdered Plant Material plant->powder Grinding extract Crude Extract powder->extract Solvent Extraction (e.g., 60% Ethanol, Reflux) partition Liquid-Liquid Partitioning (n-Butanol Fraction) extract->partition resin Macroporous Resin Chromatography partition->resin silica Silica Gel Column Chromatography resin->silica pure Pure this compound silica->pure hplc HPLC Analysis & Quantification pure->hplc

General workflow for the isolation of this compound.
Signaling Pathway

This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival and immune response.[5]

G cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular_effects Cellular Effects V2OR This compound PI3K PI3K V2OR->PI3K Upregulates Phosphorylation Akt Akt PI3K->Akt Phosphorylation Immunity Enhanced Immune Response Akt->Immunity OxidativeStress Reduced Oxidative Stress Akt->OxidativeStress

References

"Vitexin-2''-O-rhamnoside structure elucidation and characterization"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation and Characterization of Vitexin-2''-O-rhamnoside

Introduction

This compound is a naturally occurring flavonoid C-glycoside found in various medicinal plants, including species of Crataegus (hawthorn), Passiflora, and Allophylus edulis.[1][2] As a derivative of apigenin (B1666066), it belongs to the flavone (B191248) subclass of flavonoids. This compound, also known as 2''-O-Rhamnosylvitexin, is recognized for a range of biological and pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and immunomodulatory effects.[3][4][5][6] Its unique structure, featuring a rhamnose moiety attached to the C-2'' position of the glucose unit, which is itself C-glycosidically linked to the apigenin core at the C-8 position, contributes to its distinct chemical properties and biological functions.[4][7]

This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols, and biological activities relevant to researchers in natural product chemistry, pharmacology, and drug development.

Structure Elucidation

The definitive identification of this compound's structure relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

The Biosynthesis of Vitexin-2''-O-rhamnoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Vitexin-2''-O-rhamnoside, a significant C-glycosylflavonoid found in various medicinal and agricultural plants, including oats (Avena sativa) and hawthorn (Crataegus species). The document details the enzymatic steps from primary metabolism to the final decorated flavonoid, presents quantitative data from related enzymatic studies, outlines detailed experimental protocols for enzyme characterization, and uses pathway and workflow diagrams for enhanced clarity.

Overview of the Biosynthetic Pathway

The formation of this compound is a multi-step process that builds upon the general phenylpropanoid and flavonoid biosynthesis pathways. The synthesis can be conceptually divided into two major stages:

  • Stage 1: Formation of the Vitexin (B1683572) Core: The synthesis of the apigenin-8-C-glucoside backbone, known as vitexin. This involves the creation of a flavanone (B1672756) intermediate, which is then C-glycosylated and dehydrated.

  • Stage 2: O-Rhamnosylation of Vitexin: The terminal step, where a rhamnose moiety is attached to the 2''-hydroxyl group of the C-linked glucose on the vitexin molecule.

Stage 1: Biosynthesis of the Vitexin (Apigenin-8-C-glucoside) Core

The biosynthesis of C-glycosylflavones like vitexin diverges from the pathway for O-glycosylflavones. Instead of forming the flavone (B191248) aglycone first, C-glycosylation occurs on a 2-hydroxyflavanone (B13135356) intermediate.[1][2]

The pathway begins with the amino acid L-Phenylalanine, a product of the shikimic acid pathway.[3]

  • General Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three core enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumaroyl-CoA ligase (4CL).

  • Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Flavanone Formation: Chalcone isomerase (CHI) rapidly catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.[4]

  • 2-Hydroxylation: This is the crucial branch point for C-glycosylflavone synthesis. A cytochrome P450 enzyme, flavanone 2-hydroxylase (F2H), hydroxylates naringenin to produce 2-hydroxynaringenin.[2][3] In rice, this enzyme is identified as CYP93G2.[2][3] The resulting 2-hydroxyflavanone exists in equilibrium with its open-chain dibenzoylmethane (B1670423) tautomer.[3][4]

  • C-Glucosylation: A C-glucosyltransferase (CGT) utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the 2-hydroxynaringenin, forming 2-hydroxynaringenin-C-glucoside (vitexin precursor).[3][4]

  • Dehydration: In the final step of vitexin formation, a dehydratase enzyme selectively converts the 2-hydroxyflavanone-C-glucoside into the stable flavone C-glucoside, vitexin (apigenin-8-C-glucoside).[3][4]

Stage 2: O-Rhamnosylation of Vitexin

The terminal step in the pathway is the attachment of a rhamnose sugar to the vitexin core. This reaction is catalyzed by a specific O-glycosyltransferase.

  • UDP-Rhamnose Synthesis: The sugar donor, UDP-L-rhamnose, is synthesized from UDP-D-glucose in plants by UDP-rhamnose synthases (RHMs).[5]

  • Rhamnosylation: A specific rhamnosyltransferase, UDP-rhamnose:vitexin 2''-O-rhamnosyltransferase , catalyzes the transfer of the L-rhamnosyl group from UDP-L-rhamnose to the 2''-hydroxyl position of the glucose moiety on vitexin. This enzymatic activity has been identified in plants like oats (Avena sativa), although the specific enzyme has not been isolated and cloned.[3] The presence of downstream enzymes that use this compound as a substrate in oats provides strong evidence for this activity.[3]

The complete proposed pathway is illustrated in the diagram below.

Figure 1: Proposed biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

While kinetic data for the specific UDP-rhamnose:vitexin 2''-O-rhamnosyltransferase is not available in the reviewed literature, data from functionally related and well-characterized flavonoid glycosyltransferases can provide valuable insights into substrate affinities and reaction efficiencies.

Example Enzyme Kinetics of a Flavonoid Rhamnosyltransferase

The following table summarizes the kinetic properties of a purified rhamnosyltransferase from young pummelo (Citrus grandis) leaves, which catalyzes the rhamnosylation of flavanone-7-O-glucosides. This enzyme is functionally analogous to the one required for this compound synthesis.

SubstrateApparent K_m (µM)Reference
UDP-rhamnose (with prunin (B191939) as acceptor)1.3[6]
UDP-rhamnose (with hesperetin-7-O-glucoside as acceptor)1.1[6]
Prunin (Naringenin-7-O-glucoside)2.4[6]
Hesperetin-7-O-glucoside41.5[6]
Table 1: Kinetic constants for UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase.[6]
In Vitro Enzymatic Synthesis Yields for Vitexin Glycosides

The vitexin scaffold can be modified by various glycosyltransferases. The table below shows the product yields from the in vitro glycosylation of vitexin using enzymes from Bacillus species, demonstrating the feasibility of enzymatic modification of this C-glycoside. Note that this experiment produced vitexin glucosides, not the specific rhamnoside.

EnzymeSugar DonorProduct(s)Yield (%)Reference
BtGT_16345UDP-GlucoseVitexin-4′-O-β-glucoside17.5[1][2]
Vitexin-5-O-β-glucoside18.6[1][2]
BsGT110UDP-GlucoseVitexin-4′-O-β-glucoside~13[1]
BsUGT398UDP-GlucoseVitexin-4′-O-β-glucoside~5[1]
BsUGT489UDP-GlucoseVitexin-4′-O-β-glucoside~8[1]
Table 2: Product yields from in vitro enzymatic glucosylation of vitexin.[1][2]

Experimental Protocols

The following section outlines a generalized, multi-step protocol for the purification and characterization of a plant-based flavonoid rhamnosyltransferase, based on methodologies reported for analogous enzymes.[6]

Protocol: Purification and Characterization of a Flavonoid Rhamnosyltransferase

1. Protein Extraction

  • Homogenize fresh, young plant tissue (e.g., leaves) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, 5% glycerol, and 1% (w/v) polyvinylpyrrolidone).

  • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 1,000 x g) to remove cell debris.

  • Perform a high-speed centrifugation (e.g., 100,000 x g) on the supernatant to pellet the microsomal fraction, which contains membrane-bound enzymes like glycosyltransferases.

  • Resuspend the microsomal pellet in a suitable buffer for purification.

2. Enzyme Purification (Column Chromatography)

  • Step A: Gel Filtration: Load the resuspended microsomal fraction onto a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for rhamnosyltransferase activity.

  • Step B: Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., reactive green 19-agarose). Wash the column extensively, then elute the target enzyme using a competitive inhibitor or a pulse of one of the substrates (e.g., the flavonoid acceptor followed by UDP).[6]

  • Step C: Ion-Exchange Chromatography: As a final polishing step, apply the active fractions from the affinity column to a high-resolution anion-exchange column (e.g., Mono-Q). Elute the proteins using a linear salt gradient (e.g., 0-1 M KCl). Collect fractions and identify those with the highest specific activity.

3. Enzyme Activity Assay

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Acceptor substrate (e.g., 10 µM Vitexin)

    • Sugar donor (e.g., 5 µM UDP-[¹⁴C]rhamnose for radiometric detection)

    • Purified enzyme fraction

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

  • Centrifuge to pellet precipitated protein before analysis.

4. Product Identification and Quantification

  • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

  • Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the substrate (Vitexin) from the product (this compound).

  • Detect the compounds using a UV-Vis detector (e.g., at 340 nm) and, if using a radiolabeled donor, a flow-scintillation counter.

  • Confirm the identity of the product by co-elution with an authentic standard and/or by collecting the HPLC peak for analysis by LC-MS and NMR.

Experimental_Workflow Generalized Workflow for Rhamnosyltransferase Characterization cluster_extraction Protein Extraction cluster_purification Enzyme Purification cluster_analysis Analysis A1 Homogenize Plant Tissue in Extraction Buffer A2 Low-Speed Centrifugation (Remove Debris) A1->A2 A3 High-Speed Centrifugation (Pellet Microsomes) A2->A3 A4 Resuspend Microsomal Pellet A3->A4 B1 Step 1: Gel Filtration (e.g., Sephacryl S-200) A4->B1 Crude Enzyme Fraction B2 Step 2: Affinity Chromatography (e.g., Reactive Green 19-Agarose) B1->B2 B3 Step 3: Ion-Exchange Chromatography (e.g., Mono-Q) B2->B3 C1 Enzyme Activity Assay (with UDP-[14C]rhamnose) B3->C1 Purified Enzyme C2 Product Analysis via HPLC (UV and Radiometric Detection) C1->C2 C3 Product Identification (LC-MS, NMR) C2->C3 D1 Kinetic Parameters (Km, Vmax) Substrate Specificity C3->D1

Figure 2: Experimental workflow for the purification and characterization of a plant rhamnosyltransferase.

References

Vitexin-2''-O-rhamnoside: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including hawthorn (Crataegus species) and Vitex species.[1][2] As a derivative of the apigenin (B1666066) flavone, vitexin, this compound has garnered significant scientific interest for its diverse pharmacological properties.[3][4] This technical guide provides an in-depth overview of the reported biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Chemical Properties

PropertyValueReference
CAS Number 64820-99-1[5]
Molecular Formula C27H30O14[1]
Molecular Weight 578.52 g/mol [1]
Appearance Light yellow powder[5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]
Synonyms 2''-O-rhamnopyranosylvitexin, Apigenin-8-C-(2''-O-rhamnosyl)glucoside[7][8]

Biological Activities of this compound

This compound has been demonstrated to possess a wide range of biological activities, including anticancer, immunomodulatory, antioxidant, and anti-inflammatory effects. The following sections detail the quantitative data associated with these activities.

Anticancer Activity

This compound has shown promising antiproliferative effects in various cancer cell lines.

Cell LineAssayEndpointResultReference
MCF-7 (Human breast adenocarcinoma) DNA synthesis inhibitionIC5017.5 μM[9]
HepG2 (Human liver carcinoma) Not specifiedNot specifiedAntiproliferative activity observed for the related compound vitexin-2-O-xyloside[5]
CaCo-2 (Human colorectal adenocarcinoma) Not specifiedNot specifiedAntiproliferative activity observed for the related compound vitexin-2-O-xyloside[5]
Immunomodulatory Activity

In a murine model of cyclophosphamide-induced immunosuppression, oral administration of this compound demonstrated significant immunomodulatory effects.

ModelDosageDurationKey FindingsReference
Cyclophosphamide-treated BALB/c mice 50-200 mg/kg (i.g.)14 days- Improved spleen and thymus indices- Restored peripheral blood cell levels- Promoted T and B lymphocyte proliferation- Enhanced NK and CTL cell activities- Increased secretion of IFN-γ, IL-2, IL-6, and IL-12[10]
Antioxidant and Cytoprotective Activities

This compound exhibits antioxidant properties and protects cells from oxidative stress-induced damage.

Assay/ModelConcentrationDurationKey FindingsReference
DPPH radical scavenging assay Not specifiedNot specifiedHigh E1/2 value (620 mV), suggesting weaker activity compared to other tested flavonoids.
H2O2-induced injury in human adipose-derived stem cells (hADSCs) 62.5 μM24 h- Alleviated morphological deterioration and nuclear condensation- Reduced the percentage of apoptotic/necrotic cells- Decreased intracellular caspase-3 activity[9]
hADSC viability 62.5 μM24, 48, 72 h- Increased cell viability to 106.93% (24h), 124.24% (48h), and 127.08% (72h)[9]
hADSC cytotoxicity Up to 250 μMNot specifiedNo cytotoxic effect observed[9]

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

A crucial pathway involved in cell survival, proliferation, and differentiation. This compound has been shown to activate this pathway, contributing to its immunomodulatory and cytoprotective effects.[9][10]

PI3K_Akt_Pathway VOR This compound Receptor Cell Surface Receptor VOR->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Proliferation, Immune Response Downstream->Response

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. While direct evidence for this compound is emerging, its parent compound, vitexin, is a known inhibitor of this pathway.

NFkB_Pathway VOR This compound (as Vitexin) IKK IKK Complex VOR->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Initiates MAPK_Pathway VOR This compound (as Vitexin) MAPKKK MAPKKK VOR->MAPKKK Modulates Stress Cellular Stressors Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1) MAPK->Transcription Activates Response Cellular Responses (Inflammation, Apoptosis) Transcription->Response MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Prepare_VOR Prepare VOR dilutions Add_VOR Add VOR to cells Prepare_VOR->Add_VOR Incubate2 Incubate 24-72h Add_VOR->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

References

In Vitro Antioxidant Capacity of Vitexin-2''-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom, found in species such as hawthorn (Crataegus spp.), star anise (Illicium verum), and passion flower (Passiflora spp.).[1][2] As a derivative of apigenin, this molecule has garnered significant attention for its potential therapeutic properties, particularly its antioxidant effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound. It summarizes key quantitative data, details the molecular mechanisms of action, and presents standardized experimental protocols for assessing its antioxidant potential, aiming to support further research and drug development initiatives.

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of a compound is often quantified by its ability to scavenge synthetic free radicals in various chemical assays. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an antioxidant required to scavenge 50% of the initial free radicals.

A study on Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside), another name for this compound, provided specific values for its radical-scavenging activity. The results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are presented below.

AssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (µmol Trolox/mg)
DPPH• Assay 7.528108.7
ABTS•+ Assay 379.7564.67

Data sourced from a study on Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) isolated from Alchornea coelophylla leaf extract.

These results indicate that this compound possesses potent direct radical-scavenging properties in vitro.

Mechanisms of Antioxidant Action

The antioxidant effect of this compound and related flavonoids is multifaceted, involving both direct and indirect mechanisms.

Direct Scavenging: As demonstrated by the quantitative data, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species.[1][3] This is a primary mechanism evaluated in DPPH and ABTS assays.

Indirect Cellular Mechanisms: Beyond direct scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways that enhance the endogenous antioxidant defense system and suppress inflammatory responses.[4][5]

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7] Under conditions of oxidative stress, flavonoids like this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1.[8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[8][9] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4][10]

  • Inhibition of Pro-inflammatory Pathways: Oxidative stress is intrinsically linked to inflammation. Vitexin and its derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1] By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins (ILs), mitigating inflammation-driven oxidative damage.[4][10]

Signaling_Pathways_of_Vitexin_2_O_rhamnoside cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation NFkB NF-κB Pathway Oxidative_Stress->NFkB activates VOR This compound VOR->Keap1_Nrf2 promotes dissociation VOR->NFkB inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE Binding Nrf2_free->ARE translocates to nucleus Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes Cellular_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Cellular_Protection Inflammation->Oxidative_Stress exacerbates

Antioxidant and anti-inflammatory signaling pathways modulated by this compound.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of antioxidant capacity. Below are detailed methodologies for three common in vitro assays.

Experimental_Workflow A Sample Preparation (Dissolve this compound in suitable solvent, prepare serial dilutions) C Assay Execution (Mix sample dilutions with reagent in 96-well plate) A->C B Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagents) B->C D Incubation (Specified time and temperature, protected from light) C->D E Spectrophotometric Reading (Measure absorbance at specific λ e.g., 517nm, 734nm, 593nm) D->E F Data Analysis (Calculate % Inhibition, Plot dose-response curve, Determine IC50 / TEAC values) E->F G Results & Interpretation F->G

General workflow for in vitro antioxidant capacity screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

  • Reagents & Materials:

    • DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[11]

    • Test compound (this compound) dissolved in a suitable solvent to create a stock solution.

    • Positive control (e.g., Ascorbic acid, Trolox).[12]

    • Methanol or ethanol (B145695) (spectrophotometric grade).

    • 96-well microplate.

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare a fresh DPPH working solution and protect it from light. The absorbance at 517 nm should be approximately 1.0.[12]

    • Prepare serial dilutions of the test compound and positive control in the microplate.[13]

    • Add a fixed volume of the DPPH working solution to each well containing the sample, control, or solvent blank.[11]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]

    • Measure the absorbance of each well at 517 nm.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.[12] The IC50 value is determined by plotting the % inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]

  • Reagents & Materials:

    • ABTS stock solution (e.g., 7 mM in water).[14]

    • Potassium persulfate solution (e.g., 2.45 mM in water).[16]

    • Test compound and positive control (Trolox).

    • Methanol or ethanol.

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14][17]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Add a small volume of the test sample dilutions to a fixed volume of the ABTS•+ working solution.[14]

    • Incubate for a specified time (e.g., 30 minutes) in the dark.[14]

    • Measure the absorbance at 734 nm.[16]

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay.[14] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve prepared with Trolox.[16]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[18]

  • Reagents & Materials:

    • FRAP Reagent: Prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 (v/v/v) ratio.[19]

    • Test compound.

    • Standard (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox).[20]

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.[21]

    • Add a small volume of the sample, standard, or blank to a fixed volume of the FRAP reagent in the microplate wells.

    • Incubate the plate (e.g., for up to 60 minutes at 37°C).[21]

    • Measure the absorbance of the blue-colored complex at approximately 593 nm.[19]

  • Calculation: A standard curve is generated by plotting the absorbance of the ferrous standards against their concentrations. The FRAP value of the sample is then calculated from this curve and is typically expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

In vitro evidence strongly supports that this compound is a potent antioxidant. Its activity stems from both direct free radical scavenging and the modulation of crucial cellular defense pathways, such as the Nrf2 and NF-κB signaling cascades. The quantitative data available highlight its efficacy in chemical-based assays.

For drug development professionals, this compound represents a promising lead compound for conditions rooted in oxidative stress and inflammation. Future research should focus on:

  • Expanding the in vitro assessment to include a wider range of antioxidant assays (e.g., ORAC, HORAC) to provide a more complete profile.

  • Investigating its effects in cell-based models of oxidative stress to confirm its cytoprotective mechanisms.

  • Conducting in vivo studies to evaluate its bioavailability, pharmacokinetics, and efficacy in disease models.

  • Exploring structure-activity relationships among Vitexin derivatives to potentially identify or synthesize analogues with enhanced antioxidant potency.

References

The Anti-Inflammatory Mechanisms of Vitexin-2''-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory effects. It details the compound's impact on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and its role as a potent antioxidant. This document summarizes quantitative data on its inhibitory effects on pro-inflammatory mediators and provides detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action, offering valuable insights for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including cardiovascular diseases, diabetes, and cancer.[1] this compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential therapeutic benefits, which are attributed to its antioxidative and anti-inflammatory properties.[1][2] This guide will delve into the core anti-inflammatory mechanisms of this compound.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing oxidative stress.

Modulation of Pro-inflammatory Cytokines and Enzymes

This compound has been shown to suppress the secretion and expression of several pro-inflammatory cytokines and enzymes.[3][4] In both in vivo and in vitro models, treatment with this compound led to a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[5][6]

Regulation of Key Signaling Pathways

Several key intracellular signaling pathways are pivotal in the inflammatory response. This compound has been found to modulate these pathways to exert its anti-inflammatory effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] this compound has been shown to inhibit the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[5][7]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[8] Vitexin and its derivatives have been demonstrated to inhibit the phosphorylation of these MAPK proteins, thereby suppressing the downstream inflammatory response.[8][9]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation and has been implicated in inflammatory processes. This compound has been shown to increase the phosphorylation levels of PI3K/Akt, a mechanism that can contribute to its immunomodulatory and protective effects.[10][11][12]

Antioxidant Activity

Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5][6][13] By mitigating oxidative stress, it reduces a key driver of the inflammatory process.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound and its aglycone, vitexin.

CompoundAssayTargetResultReference
This compoundLipase Inhibitory AssayLipaseIC50: 114.49 μM[3][4]
Vitexin-2''-O-glucosideLipase Inhibitory AssayLipaseIC50: 131.48 μM[3][4]
VitexinDNA Synthesis InhibitionMCF-7 cellsIC50: 17.5 μM[10][14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assays
  • Cell Culture and Treatment: RAW 264.7 macrophage cells are commonly used.[15] Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Test compounds, such as this compound, are added at various concentrations prior to or concurrently with LPS stimulation.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a product of iNOS activity, is measured using the Griess reagent.

  • Western Blot Analysis: To assess the effect on signaling pathways, cells are lysed, and protein expression levels of key signaling molecules (e.g., phosphorylated and total p65, p38, JNK, ERK, Akt) are determined by Western blotting using specific antibodies.

In Vivo Anti-Inflammatory Models
  • Animal Models: Male Wistar or Sprague-Dawley rats, or BALB/c mice are frequently used.[12][16] Animals are housed in controlled environments.

  • Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Paw edema is induced by subplantar injection of carrageenan. This compound is typically administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

  • LPS-Induced Acute Lung Injury (ALI): ALI is induced by intratracheal instillation of LPS in mice.[17][18] Vitexin is administered, often intraperitoneally, before the LPS challenge.[17][18] Bronchoalveolar lavage fluid is collected to measure inflammatory cell infiltration and cytokine levels.[17][18] Lung tissue is harvested for histological analysis and to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[4]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow

G General Experimental Workflow for In Vitro Anti-Inflammatory Assay cluster_0 5. Downstream Analysis A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation C->D E Cytokine Measurement (ELISA) D->E F NO Production (Griess Assay) D->F G Protein Expression (Western Blot) D->G H Gene Expression (RT-qPCR) D->H

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, and through its potent antioxidant effects. The data presented in this guide underscore its capacity to inhibit the production of pro-inflammatory mediators. The detailed experimental protocols and visual diagrams provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

"physical and chemical properties of Vitexin-2''-O-rhamnoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological functions and associated signaling pathways. The information is presented to support further research and development of this promising natural compound.

Chemical and Physical Properties

This compound, also known as Apigenin-8-C-glucoside-2''-rhamnoside, is a complex natural molecule with the chemical formula C27H30O14.[1][][3] Its structure consists of the flavone (B191248) apigenin, C-glycosidically linked to a glucose molecule, which is further O-glycosidically linked to a rhamnose moiety. This unique structure contributes to its specific physical and chemical characteristics.

General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C27H30O14[1][][3]
Molecular Weight 578.52 g/mol [1][][3][4]
Appearance Yellow crystalline powder[5][6]
Melting Point 209-219 °C[7]
215 °C[][8]
Boiling Point 898.8 ± 65.0 °C at 760 mmHg[][9]
Density 1.7 ± 0.1 g/cm³[]
1.74 ± 0.1 g/ml[8]
LogP (o/w) -0.9[1]
1.860 (est)[6][9]
Purity ≥90% (HPLC)[5]
≥95%[10]
≥98%[3]
99.93%[4]
Solubility

The solubility of this compound is a critical factor for its extraction, formulation, and biological activity. It is generally soluble in polar organic solvents and sparingly soluble in aqueous solutions.[10][11]

SolventSolubilitySource(s)
Methanol Soluble[4][6]
Ethanol (B145695) 91 mg/mL (157.3 mM)[4]
Pyridine Soluble[4]
DMSO ~15 mg/mL[10][12]
Dimethylformamide (DMF) ~10 mg/mL[10][12]
Water Slightly soluble[6]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[10][12]

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima.

λmax (nm)Source(s)
215, 271, 332[10][12]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key absorption peaks for this compound have been reported.[13]

Wavenumber (cm⁻¹)Bond Vibration
3273.2C-H bond stretching
2925.5Antisymmetric stretching vibration of the methylene (B1212753) C-H bond
1599C-C stretching
1021.9C-O bond stretching
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.

TechniqueIon ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Source(s)
ESI-MS/MSPositive579.1708 [M+H]⁺433.1, 415.1, 313.1[1]
ESI-MS/MSNegative577.1563 [M-H]⁻413, 293, 457.1[1]
UPLC-ESI-MS/MSPositive579433[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural analysis of this compound. While a complete, assigned dataset is not available in a single public source, various studies have utilized ¹H and ¹³C NMR for its characterization.[15][16]

Experimental Protocols

This section outlines methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification from Plant Material

This compound is commonly isolated from the leaves of Crataegus species (hawthorn).[][17]

G cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification plant_material Hawthorn Leaves Powder extraction Soxhlet or Microwave-Assisted Extraction (e.g., 60% Ethanol at 50°C) plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography (e.g., HP-20, HPD-400) crude_extract->macroporous_resin elution Elution with Ethanol Gradient macroporous_resin->elution fractions Collected Fractions elution->fractions prep_hplc Semi-Preparative HPLC (ODS column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Powdered plant material (e.g., hawthorn leaves) is extracted using a suitable solvent system, such as 60% ethanol, often with the aid of heating or microwave assistance to improve efficiency.[13][18]

  • Initial Purification: The crude extract is subjected to macroporous resin chromatography. The column is washed to remove impurities, and the flavonoids are then eluted with an ethanol gradient.[13][17] The HPD-400 resin has shown good adsorption and desorption capacities for this purpose.[17]

  • Final Purification: The enriched fractions are further purified using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column to yield highly pure this compound.[13]

Quantification in Biological Samples (Rat Plasma)

A rapid and sensitive UPLC-ESI-MS/MS method has been developed for the pharmacokinetic study of this compound in rat plasma.[14]

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Rat Plasma Sample precipitation Protein Precipitation (with Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant uplc UPLC Separation (ACQUITY UPLC BEH C18 column) supernatant->uplc msms ESI-MS/MS Detection (Positive Ion Mode, MRM) uplc->msms quantification Quantification msms->quantification

Caption: Workflow for the quantification of this compound in rat plasma.

Methodology:

  • Sample Preparation: Proteins in the plasma sample are precipitated by adding methanol. The mixture is then centrifuged, and the supernatant is collected for analysis.[14]

  • Chromatographic Separation: The separation is performed on a UPLC system equipped with a C18 column using a gradient elution with a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).[14]

  • Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). The transition m/z 579 → 433 is monitored for quantification.[14]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[11][19][20] It has been shown to protect against oxidative stress and modulate immune responses.[][21]

PI3K/Akt Signaling Pathway Modulation

One of the key mechanisms of action for this compound involves the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis.[20] In studies with cyclophosphamide-treated mice, this compound was found to improve immunosuppression by increasing the phosphorylation levels of PI3K and Akt.[20][22]

G VR This compound PI3K PI3K VR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Immune Function Akt->CellSurvival Promotes

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

This activation of the PI3K/Akt pathway leads to the inhibition of apoptosis and the promotion of cell survival and enhanced immune function.[20]

Antioxidant and Anti-apoptotic Effects

This compound has demonstrated protective effects against hydrogen peroxide (H₂O₂)-mediated oxidative stress and apoptosis in human adipose-derived stem cells.[21] It has been shown to ameliorate toxicity, reduce nuclear condensation, and decrease caspase-3 activity.[21]

Conclusion

This compound is a flavonoid glycoside with well-characterized physical and chemical properties and significant therapeutic potential. The experimental protocols for its isolation, purification, and analysis are well-established, facilitating further research. Its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores its potential for development as a therapeutic agent for conditions involving oxidative stress and immune dysregulation. This guide provides a solid foundation for scientists and researchers to explore the full potential of this valuable natural compound.

References

Vitexin-2''-O-rhamnoside: A Multifaceted Flavonoid Glycoside in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside (VOR), a naturally occurring flavonoid glycoside, is a significant bioactive constituent found in several plants utilized in Traditional Chinese Medicine (TCM). Structurally, it is characterized by a vitexin (B1683572) backbone linked to a rhamnose sugar moiety at the 2''-position.[1] This compound has garnered considerable scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1][2][3][4] In TCM, plants rich in VOR, such as Hawthorn (Crataegus pinnatifida), have been traditionally used to improve digestion, promote cardiovascular health, and for their immune-boosting properties.[4][5][6][7] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its quantitative data, experimental protocols, and underlying molecular mechanisms, to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the bioactivity and pharmacokinetics of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineEffectValueReference
IC50MCF-7 (Human breast cancer)Inhibition of DNA synthesis17.5 μM[3][8]
ConcentrationHuman adipose-derived stem cells (hADSCs)Alleviation of H₂O₂-induced morphological deterioration and nuclear condensation62.5 μM (for 24h)[8]
ConcentrationhADSCsNo cytotoxic effectUp to 250 μM[8][9]
ConcentrationHuman umbilical vein endothelial cells (ECV304)Improved cell viability15.6-125 μM (for 1h)[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteDurationEffectReference
Cyclophosphamide-treated mice50-200 mg/kgIntragastric (i.g.)14 daysImproved immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt[8]
Kunming mice30 mg/kgOral (p.o.)Single dosePharmacokinetic studies[10]

Table 3: Pharmacokinetic Parameters of this compound

Animal ModelAdministration RouteDosageBioavailabilityKey FindingsReference
RatsOral (p.o.)30 mg/kgLowBioavailability is significantly increased with co-administration of Verapamil or high-concentration bile salts.[8]
MiceOral (p.o.) & Intravenous (i.v.)30 mg/kg-Primarily excreted as the prototype through biliary and renal routes with a significant first-pass effect after oral administration.[8]
Rats--4.89% (absolute)Low bioavailability is attributed to poor intestinal absorption and extensive first-pass metabolism.[9][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these studies.

Extraction and Quantification of this compound from Plant Material

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of VOR in plant extracts.

  • Sample Preparation :

    • Prepare a water infusion of the plant material (e.g., 10% w/v).

    • Lyophilize the infusion to obtain a dry extract.

    • Store the lyophilized extract in amber vials at -20°C.

    • For analysis, dissolve the extract in a suitable solvent like methanol.[12]

  • HPLC-DAD-UV Method :

    • Chromatograph : Shimadzu Class-VP liquid phase chromatograph.

    • Column : Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).

    • Mobile Phase : A gradient elution of ultrapure water (pH = 3.0, Solvent A) and acetonitrile (B52724) (Solvent B).

    • Flow Rate : 1.4 mL/min.

    • Detection : UV detection at 340 nm.

    • Validation Parameters : The method should be validated for linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). For instance, one study reported an LOD of 100 ng/mL and an LOQ of 200 ng/mL.

In Vitro Anti-apoptotic and Antioxidant Activity in hADSCs

This protocol assesses the protective effects of VOR against oxidative stress-induced apoptosis in human adipose-derived stem cells (hADSCs).

  • Cell Culture :

    • Isolate and culture hADSCs in vitro.[9]

    • Pretreat hADSCs with this compound (e.g., 62.5 μM) for 24 hours.[8][9]

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 500 μM) for an additional 4 hours.[9]

  • Assessment of Apoptosis and Toxicity :

    • Morphological Analysis : Observe changes in cell morphology and nuclear condensation using microscopy.[8][9]

    • Caspase-3 Activity : Measure intracellular caspase-3 activity to quantify apoptosis.[8]

    • Flow Cytometry : Determine the percentage of apoptotic and necrotic cells.[9]

In Vivo Immunomodulatory and Antioxidant Effects

This animal study protocol investigates the ability of VOR to mitigate immunosuppression and oxidative stress.

  • Animal Model :

    • Use a model of immunosuppression, for example, by treating mice with cyclophosphamide (B585).[8]

    • Administer this compound orally (e.g., 50-200 mg/kg) for a specified period (e.g., 14 days).[8]

  • Evaluation of Immunomodulatory Effects :

    • Organ Indices : Measure the weight of the spleen and thymus.[13]

    • Peripheral Blood Analysis : Perform complete blood counts.[13]

    • Lymphocyte Proliferation : Assess the proliferation of T and B lymphocytes.[13]

    • Cytokine Levels : Measure the secretion and mRNA expression of cytokines such as IFN-γ, IL-2, IL-6, and IL-12.[8][13]

  • Assessment of Antioxidant Status :

    • SOD Activity : Measure the activity of superoxide (B77818) dismutase (SOD) in relevant tissues.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, proliferation, and apoptosis. VOR has been shown to activate this pathway, leading to downstream protective effects.

PI3K_Akt_Pathway VOR This compound PI3K PI3K VOR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Caspase3 Caspase-3 pAkt->Caspase3 Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: VOR activates the PI3K/Akt pathway, promoting cell survival.

This activation leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins like caspase-3, thereby suppressing apoptosis and promoting cell survival.[8] This mechanism is particularly relevant to its protective effects against oxidative stress-induced cell death.[8]

Anticancer Mechanism

In cancer cells, VOR has been shown to inhibit DNA synthesis, suggesting a direct antiproliferative effect.[3][8] While the precise upstream targets are still under investigation, the inhibition of DNA synthesis is a key mechanism in its anticancer activity.

Anticancer_Mechanism VOR This compound MCF7 MCF-7 Cancer Cells VOR->MCF7 DNASynthesis DNA Synthesis VOR->DNASynthesis Inhibits MCF7->DNASynthesis CellProliferation Cell Proliferation DNASynthesis->CellProliferation Required for

Caption: VOR inhibits DNA synthesis in MCF-7 breast cancer cells.

Experimental Workflow for Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of VOR is critical for its development as a therapeutic agent. The following diagram illustrates a typical workflow for preclinical pharmacokinetic studies.

Pharmacokinetic_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Oral Oral Gavage (p.o.) Blood Blood Sampling (Time points) Oral->Blood IV Intravenous Injection (i.v.) IV->Blood HPLCMS LC-MS/MS Analysis Blood->HPLCMS Excreta Urine & Feces Collection Excreta->HPLCMS PK_Calc Pharmacokinetic Parameter Calculation HPLCMS->PK_Calc AnimalModel Animal Model (e.g., Rats, Mice) AnimalModel->Oral AnimalModel->IV AnimalModel->Excreta

Caption: Workflow for in vivo pharmacokinetic analysis of VOR.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicinal use and a growing body of scientific evidence supporting its therapeutic potential. Its multifaceted pharmacological activities, mediated through pathways like PI3K/Akt, make it a compelling candidate for further investigation in the context of cardiovascular diseases, immune-related disorders, and cancer.[8] However, its low oral bioavailability presents a significant challenge for clinical translation.[1][9][11]

Future research should focus on:

  • Enhancing Bioavailability : Investigating novel drug delivery systems, such as nanoformulations, or co-administration with bioavailability enhancers to improve its therapeutic efficacy.

  • Elucidating Molecular Targets : Utilizing advanced techniques like proteomics and transcriptomics to identify the direct molecular targets of VOR and further unravel its mechanisms of action.

  • Clinical Evaluation : Designing and conducting well-controlled clinical trials to validate the preclinical findings and assess the safety and efficacy of this compound in human populations for its traditionally claimed and newly discovered therapeutic benefits.

By addressing these key areas, the full therapeutic potential of this important compound from the armamentarium of traditional Chinese medicine can be realized for the development of novel, effective, and safe therapeutic agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside is a C-glycosyl flavonoid found in various medicinal plants, including Hawthorn (Crataegus species) and Passionflower (Passiflora species).[1] It is recognized for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, developed and validated according to ICH guidelines.[1]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound using HPLC.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or DAD detector is suitable for this analysis. The following table summarizes the chromatographic conditions from various validated methods.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm)[2][3][4]Ascentis-phenyl (250 mm x 4.6 mm, 5 µm)Phenomenex Luna C18[1]
Mobile Phase Isocratic: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric acid (20:3:77, v/v/v)[2][3][4]Gradient: Ultrapure water (pH 3.0) and AcetonitrileGradient: Solution A (Water with trifluoroacetic acid) and Solution B (Acetonitrile)[1]
Flow Rate 1.0 mL/min[2][3][4]1.4 mL/minNot Specified
Detection Wavelength 360 nm[2][3][4]340 nm338 nm[1]
Column Temperature Not Specified50°CNot Specified
Injection Volume Not Specified20 µLNot Specified
Retention Time 10.97 min[5]12.70 - 13.28 min30.42 min[1]
Total Analysis Time 25 min[2][3][4]16 minNot Specified
Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol, to a known concentration (e.g., 200 µg/mL). Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve over a specific concentration range.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Plant Material (e.g., Hawthorn leaves, Passionflower):

    • Dry the plant material (e.g., in an oven at 60°C for 24 hours).[5]

    • Grind the dried material into a fine powder.

    • Extract the powder using a suitable solvent. A common method is water infusion (10% w/v) or extraction with 50% ethanol.[1]

    • The extract can be lyophilized for storage and later reconstituted in a suitable solvent.

    • For cleaner samples, solid-phase extraction (SPE) can be employed for purification.[1]

    • Prior to injection, filter the final sample solution through a 0.45 µm syringe filter.

  • Pharmaceutical Preparations:

    • Grind tablets or dissolve the contents of capsules in a suitable solvent.

    • Follow a similar extraction and filtration procedure as described for plant materials.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 4.05 - 202.50[2][3][4]0.5 - 100Not Specified
Correlation Coefficient (r²) > 0.998[2][3][4]0.9925 ± 0.0007> 0.999[1]
LOD (ng/mL) 0.6 ng (on column)[2][3][4][5]10020[1]
LOQ (ng/mL) 2 ng (on column)[2][3][4][5]20080[1]
Precision (RSD %) < 3% (Intra- and Inter-day)[2][3][4][5]Not explicitly stated, but method showed great precision< 5% (Intra- and Inter-day)[1]
Accuracy (Recovery %) Not Specified85 - 115%Not Specified
Specificity Confirmed by distinct peak separation[1]No interference from blank at the retention time of the analyteConfirmed by comparing retention time and UV spectra with standard[5]
Robustness Method is considered robust[1]Evaluated by small variations in analytical parametersNot Specified

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Plant Material) Extraction Extraction/ Dissolution Sample->Extraction Standard Weighing of Reference Standard Standard_Dilution Preparation of Stock & Working Standards Standard->Standard_Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Calibration_Curve Generation of Calibration Curve Standard_Dilution->Calibration_Curve Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC methods are simple, precise, and reliable for the quantification of this compound in various matrices. The choice of a specific method will depend on the available instrumentation and the specific sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results, which is critical for quality control in the pharmaceutical and herbal medicine industries.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Vitexin-2''-O-rhamnoside in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Vitexin-2''-O-rhamnoside in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols detailed herein are compiled from established methodologies to ensure robustness and reproducibility, crucial for pharmacokinetic studies and drug development processes.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, notably hawthorn. It has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers a highly sensitive and selective method for this purpose.

Experimental Protocols

A validated bioanalytical method is critical for reliable pharmacokinetic data. The following protocols outline the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[1][2]

Materials:

  • Plasma samples

  • Methanol (B129727) (HPLC grade)[1]

  • Internal Standard (IS) solution (e.g., Hesperidin or Puerarin in methanol)[1][2]

  • Vortex mixer

  • Centrifuge (capable of 15,000 x g and 4°C)[2]

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (initial mobile phase)

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.[2]

  • Add 400 µL of methanol to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[2]

  • Centrifuge the samples at 15,000 x g for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[2]

  • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are a robust starting point for the analysis of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][3]

  • Mobile Phase A: Water with 0.1% formic acid[1][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1][3]

  • Flow Rate: 0.25 mL/min[1][3]

  • Injection Volume: 5 µL[3]

  • Column Temperature: 45°C[2]

  • Gradient Elution:

    • A typical gradient might start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 579 → 433[1][3]

    • Hesperidin (IS): m/z 611 → 303[1][3]

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical UPLC-MS/MS method for this compound analysis.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range10 - 2500 ng/mL[1][3]
Lower Limit of Quantification (LLOQ)10 ng/mL[1][3]
Correlation Coefficient (r²)> 0.99[1]

Table 2: Precision and Accuracy

Quality Control Sample (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low (25)< 11%< 2.4%-9.3% to 1.0%[1][3]
Medium (250)< 11%< 2.4%-9.3% to 1.0%[1][3]
High (2000)< 11%< 2.4%-9.3% to 1.0%[1][3]

Table 3: Recovery and Matrix Effect

ParameterValueReference
Extraction Recovery94.6% - 99.9%[3]
Matrix EffectNot significant[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_methanol Add Methanol (400 µL) (Protein Precipitation) add_is->add_methanol vortex1 Vortex (1 min) add_methanol->vortex1 centrifuge Centrifuge (15,000 x g, 5 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject separation UPLC Separation (C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.

Signaling Pathway

This compound has been shown to exert some of its biological effects, such as immunosuppression and antioxidant activities, through the modulation of the PI3K/Akt signaling pathway.[2][3] The diagram below illustrates this proposed mechanism.

G cluster_effects Cellular Effects VOR This compound PI3K PI3K VOR->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation Akt Akt pAkt p-Akt Akt->pAkt Phosphorylation pPI3K->Akt Activates apoptosis Inhibition of Apoptosis pAkt->apoptosis antioxidant Antioxidant Response pAkt->antioxidant immune Immune Regulation pAkt->immune

Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.

References

Application Notes and Protocols for the NMR-Based Structural Analysis of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitexin-2''-O-rhamnoside is a C-glycosylflavone, a significant bioactive compound found in various medicinal plants, including species of Crataegus (hawthorn) and Passiflora (passionflower). Its diverse pharmacological activities, such as antioxidant and anti-inflammatory effects, have made it a compound of interest in drug discovery and development. The precise structural elucidation of this compound is crucial for understanding its mechanism of action and for ensuring the quality and consistency of related herbal products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of its complex structure. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: 1D and 2D NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). These data are essential for the identification and structural confirmation of the molecule.

Table 1: ¹H NMR (400 MHz, DMSO-d6) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Apigenin (B1666066) Moiety
36.76s
66.30s
2', 6'7.91d8.8
3', 5'6.94d8.8
Glucose Moiety
1''4.76d9.8
Rhamnose Moiety
1'''4.98br s
6'''0.48d6.2

Table 2: ¹³C NMR (100 MHz, DMSO-d6) Data for this compound

PositionChemical Shift (δ, ppm)
Apigenin Moiety
2163.5
3103.4
4181.9
5160.4
6108.7
7163.2
8104.8
9155.9
10103.4
1'121.6
2', 6'128.8
3', 5'115.6
4'160.8
Glucose Moiety
1''71.6
Rhamnose Moiety
1'''100.1
6'''17.3

Table 3: Key 2D NMR Correlations for Structural Elucidation

ExperimentKey CorrelationsStructural Information
COSY H-2'/H-3', H-5'/H-6'Confirms the spin systems within the aromatic rings.
HSQC H-1'' (δ 4.76) with C-1'' (δ 71.6)[1]Direct one-bond correlation confirming the anomeric proton and carbon of the glucose moiety.[1]
H-1''' (δ 4.98) with C-1''' (δ 100.1)[1]Direct one-bond correlation confirming the anomeric proton and carbon of the rhamnose moiety.[1]
H-6''' (δ 0.48) with C-6''' (δ 17.3)[1]Confirms the methyl group of the rhamnose unit.[1]
HMBC H-1'' (δ 4.76) with C-7 (δ 162.6), C-8 (δ 104.8), C-9 (δ 155.9)[1]Establishes the C-glycosidic linkage of the glucose moiety at the C-8 position of the apigenin core.[1]
H-1''' (δ 4.98) with C-2''Confirms the O-glycosidic linkage of the rhamnose moiety to the 2''-position of the glucose unit.
H-3 (δ 6.76) with C-2, C-4, C-10, C-1'[1]Confirms the position of H-3 and the connectivity of the B-ring to the C-ring.[1]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Crataegus pinnatifida Leaves

This protocol outlines a general procedure for the isolation and purification of this compound from the leaves of Crataegus pinnatifida.

Materials:

  • Dried and powdered leaves of Crataegus pinnatifida

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol (n-BuOH)

  • Silica (B1680970) gel for column chromatography (100-200 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered leaves of Crataegus pinnatifida with 10 L of 70% aqueous methanol at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

    • Collect the n-butanol fraction, which is typically enriched with flavonoid glycosides.

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column (100-200 mesh) with a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform (B151607) to a chloroform-methanol mixture, increasing the methanol concentration).

    • Collect fractions and monitor by TLC using a mobile phase such as ethyl acetate-formic acid-water.

    • Combine fractions containing the target compound based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions by applying them to a Sephadex LH-20 column.

    • Elute with methanol as the mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions of this compound and evaporate the solvent to yield the purified compound.

Protocol 2: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • Microbalance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution. If necessary, sonicate for a few minutes.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

Protocol 3: NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled one-pulse sequence.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings.

    • Acquisition: Typically 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).

    • Acquisition: Optimized for a one-bond coupling constant of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).

    • Acquisition: Optimized for a long-range coupling constant of ~8 Hz.

Visualization of Experimental Workflow and Structural Analysis

The following diagrams illustrate the workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis plant_material Crataegus pinnatifida Leaves extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning silica_column Silica Gel Column Chromatography partitioning->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column pure_compound Purified this compound sephadex_column->pure_compound sample_prep NMR Sample Preparation (DMSO-d6) pure_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep->nmr_acquisition spectral_analysis Spectral Analysis & Interpretation nmr_acquisition->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and NMR-based structural elucidation of this compound.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR 1H NMR (Proton Signals & Multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Correlations) C13_NMR->HSQC C13_NMR->HMBC structure Final Structure of This compound COSY->structure HSQC->structure HMBC->structure

Caption: Logical relationships in the NMR-based structural analysis of this compound.

The application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. The detailed protocols and tabulated spectral data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important bioactive compound. The unambiguous structural assignment is a critical step for further pharmacological studies and for the quality control of natural products.

References

Application Notes and Protocols for the Extraction of Vitexin-2''-O-rhamnoside from Crataegus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside is a significant flavonoid found in the leaves of Crataegus (hawthorn) species, known for its potential therapeutic properties, including cardiovascular benefits.[1][2][3] The efficient extraction of this bioactive compound is a critical step for research and drug development. These application notes provide detailed protocols for various extraction methods, a comparison of their efficiencies, and procedures for purification and quantification. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have demonstrated higher efficiency compared to traditional methods like maceration and Soxhlet extraction.[4][5]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. The following table summarizes quantitative data from studies comparing different extraction techniques.

Extraction MethodSolventTemperature (°C)TimeYield of this compound (mg/g of dry plant material)Reference
Maceration70% Ethanol (B145695)Room Temperature24 hours~1.5[6][7]
Soxhlet Extraction50% EthanolBoiling point of solvent6 hours~2.0[5]
Ultrasound-Assisted Extraction (UAE)50% Ethanol7044 minutes~4.4[8][9]
Microwave-Assisted Extraction (MAE)50% Ethanol6010 minutes~6.6[5][10]

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Drying: Dry fresh Crataegus leaves at 50°C for 18 hours in an oven to a constant weight.[10]

  • Grinding: Grind the dried leaves into a fine powder (30-40 mesh screen) using a Wiley mill.[10]

  • Storage: Store the powdered material in an airtight container at 4°C to prevent degradation of bioactive compounds.[10]

Extraction Protocols

UAE is an efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Materials:

  • Powdered Crataegus leaves

  • 50% Ethanol (v/v) in distilled water

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Crataegus leaves and place them into a 250 mL beaker.

  • Add 100 mL of 50% ethanol to achieve a solid-to-liquid ratio of 1:10 (g/mL).

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

  • Maintain the extraction temperature at 70°C.

  • Sonicate for 44 minutes.[8][9]

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

  • The resulting aqueous extract can be used for purification or lyophilized for storage.

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials:

  • Powdered Crataegus leaves

  • 50% Ethanol (v/v) in distilled water

  • Microwave extractor

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 1 g of powdered Crataegus leaves into a microwave extraction vessel.

  • Add 20 mL of 50% ethanol (solvent-to-plant ratio of 20:1 mL/g).[10]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 600 W and the temperature to 60°C.[10]

  • Set the extraction time to 10 minutes with a stirring rate of 900 rpm.[10]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • Concentrate the filtrate using a rotary evaporator at 50°C.

Maceration is a simple, traditional extraction method involving soaking the plant material in a solvent.

Materials:

  • Powdered Crataegus leaves

  • 70% Ethanol (v/v) in distilled water

  • Erlenmeyer flask with a stopper

  • Shaker (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Crataegus leaves and place them in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol.

  • Stopper the flask and place it on a shaker at room temperature for 24 hours.[6] If a shaker is not available, swirl the flask periodically.

  • After 24 hours, filter the mixture to separate the extract.

  • Concentrate the extract using a rotary evaporator.

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but can expose the extract to high temperatures for extended periods.

Materials:

  • Powdered Crataegus leaves

  • 50% Ethanol (v/v) in distilled water

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 10 g of powdered Crataegus leaves into a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill a round-bottom flask with 200 mL of 50% ethanol.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the compounds.

  • Continue the extraction for 6 hours (approximately 10-12 cycles).[5]

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Purification Protocol: Column Chromatography

Purification of this compound from the crude extract can be achieved using column chromatography with macroporous resins.

Materials:

  • Crude Crataegus leaf extract

  • Macroporous resin (e.g., HPD-400)[11]

  • Glass column

  • Distilled water

  • Ethanol solutions of varying concentrations (e.g., 30%, 50%, 70%)

  • Fraction collector

  • HPLC for fraction analysis

Procedure:

  • Resin Pre-treatment: Soak the HPD-400 resin in ethanol for 24 hours, then wash thoroughly with distilled water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Equilibration: Equilibrate the column by passing distilled water through it.

  • Sample Loading: Dissolve the crude extract in a small amount of distilled water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with distilled water to remove impurities like sugars and salts.

  • Elution: Elute the column with a stepwise gradient of ethanol solutions (e.g., 30%, 50%, 70%).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for the quantification of this compound in the extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna 5 µm C18, 4.0 x 150 mm) is commonly used.[12]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 338 nm.[12]

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dilute the Crataegus extract with the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the extraction and analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis & Purification start Crataegus Leaves drying Drying (50°C, 18h) start->drying grinding Grinding (30-40 mesh) drying->grinding powder Powdered Leaves grinding->powder uae UAE powder->uae Select Method mae MAE powder->mae Select Method maceration Maceration powder->maceration Select Method soxhlet Soxhlet powder->soxhlet Select Method filtration Filtration uae->filtration mae->filtration maceration->filtration soxhlet->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc Quantification (HPLC) crude_extract->hplc final_product This compound purification->final_product

Caption: Overall workflow for the extraction and analysis of this compound.

UAE_Protocol start Start: Powdered Leaves + 50% Ethanol sonication Ultrasonication (40 kHz, 100 W, 70°C, 44 min) start->sonication filtration Filtration sonication->filtration concentration Rotary Evaporation (50°C) filtration->concentration end End: Crude Extract concentration->end

Caption: Ultrasound-Assisted Extraction (UAE) Protocol Workflow.

MAE_Protocol start Start: Powdered Leaves + 50% Ethanol microwave Microwave Irradiation (600 W, 60°C, 10 min) start->microwave filtration Filtration microwave->filtration concentration Rotary Evaporation (50°C) filtration->concentration end End: Crude Extract concentration->end

Caption: Microwave-Assisted Extraction (MAE) Protocol Workflow.

References

Application Notes and Protocols for In Vivo Animal Models Studying Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants such as hawthorn, exhibits a range of biological activities, including immunomodulatory, antioxidant, and neuroprotective effects.[1][2][3] Preclinical in vivo studies are crucial for evaluating its therapeutic potential and understanding its mechanisms of action. These application notes provide detailed protocols for established animal models to investigate the efficacy of this compound.

Data Presentation

Table 1: Immunomodulatory and Antioxidant Effects of this compound in Cyclophosphamide-Induced Immunosuppressed Mice.[2][4]
ParameterModel Control (Cyclophosphamide)This compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
Immune Organ Indices
Spleen Index (mg/10g)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
Thymus Index (mg/10g)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
Lymphocyte Proliferation
T-lymphocyteDecreasedIncreasedSignificantly IncreasedSignificantly Increased
B-lymphocyteDecreasedIncreasedSignificantly IncreasedSignificantly Increased
Cellular Immunity
NK Cell Activity (%)DecreasedIncreased50.25%-
CTL Cell Activity (%)DecreasedIncreased45.74%-
Cytokine Secretion (pg/mL)
IFN-γDecreased28.36--
IL-2Decreased31.81--
IL-6Decreased20.40--
IL-12Decreased19.81--
Antioxidant Status
GSH-Px Activity (U/mgprot)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
CAT Activity (U/mgprot)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
SOD Activity (U/mgprot)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
T-AOC (U/mgprot)DecreasedIncreasedSignificantly IncreasedSignificantly Increased
MDA Level (nmol/mgprot)IncreasedDecreasedSignificantly DecreasedSignificantly Decreased
Table 2: Pharmacokinetic Parameters of this compound in Rats.
ParameterOral Administration (120 mg/kg)Intravenous Administration (30 mg/kg)
Tmax (min) 30.8-
T1/2 (min) 20.1-
Bioavailability (%) Low-

Experimental Protocols

Cyclophosphamide-Induced Immunosuppression Mouse Model

This model is designed to evaluate the immunomodulatory and antioxidant properties of this compound.[2][4]

Materials:

  • This compound

  • Cyclophosphamide (B585) (CTX)

  • Male BALB/c mice (18-22 g)[5]

  • Standard laboratory animal diet and water

  • Animal handling and gavage equipment

  • Assay kits for immune cell function, cytokines, and antioxidant status

Protocol:

  • Animal Acclimatization: Acclimatize male BALB/c mice for one week under standard laboratory conditions (22±2°C, 50±10% humidity, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide mice into the following groups (n=10-12 per group):

      • Normal Control Group: Administered vehicle (e.g., saline).

      • Model Control Group: Administered vehicle and induced with CTX.

      • This compound Groups: Administered low, medium, and high doses (e.g., 50, 100, 200 mg/kg) of this compound by oral gavage daily for 14 days.[2]

  • Immunosuppression Induction: On days 11 and 12 of the treatment period, intraperitoneally inject the Model Control and this compound groups with CTX (e.g., 80 mg/kg). The Normal Control group receives saline.

  • Sample Collection: 24 hours after the last administration, collect blood samples via retro-orbital bleeding for hematological analysis. Euthanize the mice and aseptically collect spleens and thymuses for organ index calculation and immunological assays.

  • Parameter Measurement:

    • Organ Indices: Calculate spleen and thymus indices (organ weight/body weight x 1000).

    • Hematology: Analyze red blood cells (RBC), white blood cells (WBC), hemoglobin (HGB), and platelets (PLT).[2]

    • Lymphocyte Proliferation Assay: Prepare single-cell suspensions from spleens and stimulate with Concanavalin A (for T-cells) and Lipopolysaccharide (for B-cells). Measure proliferation using MTT or other standard assays.

    • Natural Killer (NK) and Cytotoxic T-Lymphocyte (CTL) Activity: Assess the cytotoxic activity of splenocytes against target cells (e.g., YAC-1 for NK cells) using a lactate (B86563) dehydrogenase (LDH) release assay or flow cytometry.

    • Cytokine Levels: Measure the concentration of IFN-γ, IL-2, IL-6, and IL-12 in serum or spleen homogenates using ELISA kits.[4]

    • Antioxidant Assays: Determine the activities of glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), superoxide (B77818) dismutase (SOD), and total antioxidant capacity (T-AOC), as well as the level of malondialdehyde (MDA) in spleen or liver homogenates using commercially available kits.[4]

Pentylenetetrazole (PTZ)-Induced Seizure Zebrafish Model

This model is used to assess the potential antiseizure effects of this compound.[1][6]

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Zebrafish larvae (5 days post-fertilization)

  • Multi-well plates (e.g., 96-well)

  • Automated tracking system (e.g., DanioVision)

Protocol:

  • Larvae Preparation: Place individual 5-day old zebrafish larvae into the wells of a multi-well plate containing embryo medium.

  • Compound Pre-treatment: Pre-treat the larvae with different concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) for 1 hour.[1] Include a vehicle control group.

  • Seizure Induction: After the pre-treatment period, add PTZ (e.g., 10 mM) to the wells to induce seizure-like behavior.[1][7]

  • Behavioral Analysis: Immediately after PTZ administration, record the locomotor activity of the larvae for a defined period (e.g., 15 minutes) using an automated tracking system.[6][8]

  • Data Analysis: Quantify the total distance moved and the duration of high-speed movements as indicators of seizure severity. Compare the activity of the this compound-treated groups to the PTZ-only control group.

Mandatory Visualization

G cluster_0 Experimental Workflow: Immunosuppression Model acclimatization Animal Acclimatization (BALB/c mice, 1 week) grouping Grouping and Dosing (Vehicle, CTX, VOR groups) acclimatization->grouping treatment Daily Oral Gavage (this compound or Vehicle, 14 days) grouping->treatment induction CTX Injection (Days 11 & 12) treatment->induction sampling Sample Collection (Blood, Spleen, Thymus) induction->sampling analysis Immunological & Antioxidant Analysis sampling->analysis

Caption: Workflow for the cyclophosphamide-induced immunosuppression model.

G cluster_1 PI3K/Akt Signaling Pathway Activation VOR This compound PI3K PI3K (Phosphoinositide 3-kinase) VOR->PI3K Activates Akt Akt (Protein kinase B) PI3K->Akt Phosphorylates Immunity Enhanced Immune Response (Lymphocyte proliferation, Cytokine secretion) Akt->Immunity Antioxidant Increased Antioxidant Defense (GSH-Px, SOD, CAT activity) Akt->Antioxidant Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: this compound activates the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Effects of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound in cell-based assays. The protocols focus on using the widely accepted model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to mimic an inflammatory response.[1][2] The primary endpoints for evaluation are the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mechanism of Action

The anti-inflammatory effects of vitexin, the aglycone of this compound, are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[3][4] It is proposed that this compound may exert its effects through similar mechanisms, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] These pathways are crucial for the transcription of genes encoding pro-inflammatory mediators. By suppressing these pathways, this compound can potentially reduce the production of inflammatory molecules, thereby mitigating the inflammatory response.

Data Presentation

The following tables summarize the inhibitory effects of extracts containing this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that the data presented is for plant extracts where this compound is a major component, and not for the isolated compound itself.

Table 1: Effect of Turnera subulata Extracts (Containing this compound) on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Extract Concentration (µg/mL)% Inhibition of TNF-α Secretion (Aqueous Flower Extract)% Inhibition of TNF-α Secretion (Hydroethanolic Flower Extract)% Inhibition of IL-1β Secretion (Aqueous & Hydroethanolic Extracts)
100~50%Up to 75%~50%
500~65%Up to 75%~70%

Data extrapolated from a study by de F. B. Luz et al. (2022), which identified this compound as a major constituent in the extracts.[1]

Table 2: Effect of Turnera subulata Extracts (Containing this compound) on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

ExtractConcentration (µg/mL)Approximate % Inhibition of NO Production
Aqueous Flower Extract100~30%
500~30%
Hydroethanolic Flower Extract100~30%
500~40%
Hydroethanolic Leaf Extract100~40%
500~65%

Data extrapolated from a study by de F. B. Luz et al. (2022). The study suggests a correlation between the presence of this compound and the observed anti-inflammatory activity.[1]

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory effects of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and further dilute to desired concentrations in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium and treat the cells with 100 µL of various concentrations of this compound for 24 hours. Include a vehicle control (DMEM with 0.1% DMSO).

  • MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Sample Collection: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the vehicle control.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) using ELISA

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. After overnight incubation, pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition of cytokine production for each treatment condition relative to the LPS-stimulated vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pre_treat Pre-treat with This compound overnight_incubation->pre_treat lps_stimulation Stimulate with LPS pre_treat->lps_stimulation mtt_assay MTT Assay (Cytotoxicity) lps_stimulation->mtt_assay 24h griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay 24h elisa_assay ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay 24h data_analysis Calculate % Inhibition & IC50 Values mtt_assay->data_analysis griess_assay->data_analysis elisa_assay->data_analysis

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK->AP1 Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Vitexin This compound Vitexin->MAPK Inhibits Vitexin->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Induces AP1->Inflammatory_Genes Induces Cytokines TNF-α, IL-6, iNOS Inflammatory_Genes->Cytokines Leads to

Caption: Putative mechanism of this compound in inhibiting LPS-induced inflammation.

References

Pharmacokinetic Profile of Vitexin-2''-O-rhamnoside in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of Vitexin-2''-O-rhamnoside (VOR) in rats, a flavonoid glycoside with various reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a potential therapeutic agent.[2] This document summarizes key pharmacokinetic data, details experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound in rats is generally low.[2][3] Studies have indicated that its absorption is influenced by passive diffusion and the P-glycoprotein (P-gp) efflux transporter.[2][4] Co-administration with P-gp inhibitors has been shown to increase its absorption.[2] The compound undergoes extensive first-pass metabolism, which significantly contributes to its low bioavailability, reported to be as low as 4.89%.[2][3] The metabolic transformation of VOR primarily occurs in the colon, mediated by gut microbiota, which likely involves deglycosylation to its aglycone, apigenin.[1][2]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (120 mg/kg)Intravenous Administration (Dose Range: 15-120 mg/kg)Reference
Tmax (Time to maximum concentration) 30.8 minNot Applicable[5]
Cmax (Maximum plasma concentration) Not explicitly stated in retrieved abstractsNot explicitly stated in retrieved abstracts
t1/2 (Half-life) 20.1 minNot significantly different across doses[5][6]
AUC (Area under the curve) Proportional to doseProportional to dose[6]
Absolute Bioavailability 4.89%Not Applicable[2][3]
Clearance (Cl) Not explicitly stated in retrieved abstractsNot significantly different across doses[6]
Volume of distribution (Vc) Not explicitly stated in retrieved abstractsNot significantly different across doses[6]

Note: The pharmacokinetics of this compound in rats have been shown to obey first-order kinetics.[5][6]

Experimental Protocols

Animal Studies

A typical preclinical pharmacokinetic study of this compound in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][6]

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

  • Dosing:

    • Oral Administration: this compound is administered via oral gavage.[5][7] A common dose for pharmacokinetic studies is 120 mg/kg.[5]

    • Intravenous Administration: For determining absolute bioavailability and intravenous pharmacokinetics, the compound is administered via the tail vein.[6] Doses can range from 15 to 120 mg/kg.[6]

  • Blood Sampling:

    • Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.

    • The plasma is separated by centrifugation and stored at -20°C or lower until analysis.[8]

Bioanalytical Method: UPLC-ESI-MS/MS

A rapid, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for the quantification of this compound in rat plasma.[8][9]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Precipitate plasma proteins by adding methanol.[8][9] Hesperidin is often used as an internal standard.[6][9]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[8][9]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid).[8][9]

    • Flow Rate: Approximately 0.25 mL/min.[8][9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8][9]

    • Detection: Multiple reaction monitoring (MRM) is used for quantification.[8][9]

    • Monitored Transitions:

      • This compound: m/z 579 → 433[8][9]

      • Hesperidin (Internal Standard): m/z 611 → 303[8][9]

  • Method Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. Linear calibration curves are typically obtained in the range of 10-2500 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL.[9]

Visualizations

experimental_workflow cluster_animal_phase Animal Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis animal_model Rat Model Selection (e.g., Sprague-Dawley) dosing Administration (Oral or Intravenous) animal_model->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-20°C or below) plasma_separation->storage sample_prep Plasma Sample Preparation (Protein Precipitation) storage->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms data_acquisition Data Acquisition (MRM) uplc_msms->data_acquisition concentration_time Concentration-Time Profile data_acquisition->concentration_time pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) concentration_time->pk_parameters

Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.

metabolic_pathway VOR This compound (VOR) (Oral Administration) Intestine Intestinal Lumen VOR->Intestine Enterocytes Enterocytes Intestine->Enterocytes Passive Diffusion Gut_Microbiota Gut Microbiota (Colon) Intestine->Gut_Microbiota Enterocytes->Intestine Efflux Systemic_Circulation Systemic Circulation Enterocytes->Systemic_Circulation Absorption Apigenin Apigenin (Aglycone) Gut_Microbiota->Apigenin Deglycosylation Apigenin->Enterocytes Absorption Metabolites Further Metabolites Apigenin->Metabolites Excretion Excretion Systemic_Circulation->Excretion Pgp P-glycoprotein (P-gp) Efflux Transporter Pgp->Enterocytes Metabolites->Excretion

Caption: Proposed metabolic pathway and absorption of this compound in rats.

References

Application Notes and Protocols: Utilizing Vitexin-2''-O-rhamnoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside is a flavonoid glycoside found in various medicinal plants, such as hawthorn (Crataegus species) and passion fruit (Passiflora species).[1][2] As a bioactive compound, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[3][4][5][6] Accurate quantification of this compound in plant extracts, herbal formulations, and biological samples is crucial for quality control, standardization, and pharmacokinetic studies. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods. Additionally, its role in modulating the PI3K/Akt signaling pathway is discussed.

Analytical Applications

This compound analytical standards are used for the qualitative and quantitative analysis of this compound in various matrices, including plant materials and pharmaceutical preparations.[4][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the simultaneous determination of this compound and other flavonoids.

The following tables summarize the key quantitative parameters from validated HPLC methods for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2
Column Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm)[1][7][8]Ascentis-phenyl supelco (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric acid (20:3:77, v/v/v)[1][7][8]Gradient: Ultrapure water (pH=3.0, Solvent A) / Acetonitrile (Solvent B)
Flow Rate 1.0 mL/min[1][7][8]1.4 mL/min
Detection (UV) 360 nm[1][7][8]340 nm
Retention Time Not specified~13 minutes

Table 2: HPLC Method Validation Data for this compound

ParameterMethod 1Method 2
Linearity Range (µg/mL) 4.05 - 202.50[1][7][8]0.5 - 100
Correlation Coefficient (r²) > 0.998[1][7][8]0.9925 (average r)
Limit of Detection (LOD) 0.6 ng[1][7][8]Not specified
Limit of Quantitation (LOQ) 2 ng[1][7][8]Not specified
Precision (RSD) < 3% (Intra- and Inter-day)[1][7][8]Not specified

This protocol is based on the method developed for the simultaneous determination of five flavonoids in hawthorn.[1][7][8]

1. Materials and Reagents:

  • This compound reference standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Sample material (e.g., powdered hawthorn leaves)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound by accurately weighing and dissolving the reference standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Accurately weigh the powdered sample material.

  • Extract the flavonoids using an appropriate solvent (e.g., 50% ethanol) and method (e.g., sonication or reflux).[2]

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

4. HPLC Conditions:

  • Column: Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric acid solution (20:3:77, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient

  • UV Detection: 360 nm

  • Run Time: 25 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (this compound) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Extract (e.g., Hawthorn leaves) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->HPLC_System Mobile Phase Data_Acquisition Data Acquisition (Chromatograms) Chromatography->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Standard Data Quantification Quantify this compound Data_Acquisition->Quantification Sample Data Calibration_Curve->Quantification Linear Regression

Caption: HPLC workflow for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more rapid method for the quantification of flavonoids.

Table 3: RP-HPTLC Method Parameters and Validation Data for this compound [9]

ParameterValue
Stationary Phase Precoated RP-18 silica (B1680970) gel 60F254 plates
Mobile Phase Acetonitrile–methanol–water–formic acid (10:10:20:0.05, v/v/v/v)
Detection Densitometric determination at 254 nm (reflection/absorption mode)
Linearity (r) 0.9985 to 0.9992
Limit of Detection (LOD) 100–300 ng
Limit of Quantitation (LOQ) 310–960 ng

This protocol is based on the RP-HPTLC method for the determination of major bioactive constituents in Crataegus oxyacantha.[9]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (analytical grade)

  • Acetonitrile (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • RP-18 HPTLC plates

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare working standards by serial dilution.

  • Prepare sample extracts as described in the HPLC protocol and dissolve the final extract in methanol.

3. HPTLC Procedure:

  • Apply bands of the standard solutions and sample solutions to the HPTLC plate using an automated applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase (Acetonitrile–methanol–water–formic acid; 10:10:20:0.05).

  • After development, dry the plate.

  • Perform densitometric scanning at 254 nm.

4. Data Analysis:

  • Identify the band corresponding to this compound in the sample chromatogram by comparing the Rf value with that of the standard.

  • Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the standards.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Standard_Prep Prepare Standard Solutions Application Apply Standards & Samples to RP-18 Plate Standard_Prep->Application Sample_Prep Prepare Sample Extracts Sample_Prep->Application Development Chromatographic Development Application->Development Mobile Phase Drying Dry the Plate Development->Drying Scanning Densitometric Scanning (254 nm) Drying->Scanning Analysis Data Analysis & Quantification Scanning->Analysis

Caption: HPTLC workflow for quantification.

Biological Activity and Signaling Pathways

This compound exhibits various biological activities, including immunomodulatory and antioxidant effects.[4][10][11] One of the key signaling pathways modulated by this compound is the PI3K/Akt pathway.

Modulation of the PI3K/Akt Signaling Pathway

Studies have shown that this compound can improve immunosuppression and oxidative stress by increasing the phosphorylation levels of PI3K and Akt.[4][10][11] This pathway is crucial for cell survival, proliferation, and apoptosis inhibition.

Mechanism of Action:

  • This compound treatment leads to the activation (phosphorylation) of PI3K.

  • Activated PI3K, in turn, phosphorylates and activates Akt.

  • Activated Akt can then inhibit apoptosis (programmed cell death) by phosphorylating and inactivating pro-apoptotic proteins like Bad and activating anti-apoptotic proteins.[4][10]

  • This cascade also leads to the inhibition of caspase-3, a key executioner caspase in apoptosis.[4][10]

  • Furthermore, this pathway is associated with increased secretion of cytokines such as IL-2, IL-6, and IL-12, and enhanced activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme.[4][10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VR This compound Receptor Receptor VR->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) PI3K->pAkt Activates Caspase3 Caspase-3 pAkt->Caspase3 Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound signaling.

This compound is a valuable reference standard for the accurate quantification of this flavonoid in various samples using chromatographic techniques like HPLC and HPTLC. The detailed protocols and validated method parameters provided in these notes will aid researchers in establishing reliable analytical procedures. Furthermore, understanding its mechanism of action, particularly its role in modulating the PI3K/Akt signaling pathway, is essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols: Vitexin-2''-O-rhamnoside for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside is a flavonoid glycoside found in plants such as Crataegus pinnatifida (hawthorn).[1][2] It has demonstrated various biological activities, including antioxidant and anti-apoptotic effects, making it a compound of interest for in vitro studies in areas like cardiovascular disease and cancer research.[1][3][4] For instance, it has been shown to inhibit DNA synthesis in MCF-7 breast cancer cells with an IC50 of 17.5 μM and protect human adipose-derived stem cells (hADSCs) from oxidative stress-induced apoptosis.[1][3][5][6] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound for use in in vitro studies.

Solubility Data

This compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[5] For cell-based assays, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock is then further diluted in a cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect cell viability (typically ≤ 0.5%).

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationRemarks
DMSO ≥ 27.95 mg/mLSonication may be required.[7]
100 mg/mL (~172.85 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][8]
15 mg/mL
Ethanol ≥ 10.44 mg/mLSonication may be required.[7]
91 mg/mL (~157.3 mM)Sonication is recommended.[9]
100 mg/mL
Dimethylformamide (DMF) 10 mg/mL
Methanol Soluble
Pyridine Soluble
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mLFor achieving solubility in aqueous buffers, first dissolve in DMSO.[5][6]
Aqueous Buffers Sparingly soluble

Experimental Protocols

This section provides a detailed methodology for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.

Materials
  • This compound powder (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 578.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * 578.52 g/mol * 1 mg/1000 µg = 0.57852 mg It is advisable to prepare a larger volume (e.g., 5 or 10 mg) for better weighing accuracy. For example, to prepare a stock solution from 5 mg of the compound: Volume of DMSO (mL) = 5 mg / (578.52 mg/mmol) / 10 mmol/L = 0.864 mL

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2][7][9] Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • It is recommended to prepare fresh solutions for each experiment.[1][4]

    • If storage is necessary, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1][4]

Preparation of Working Solutions
  • Thaw the stock solution: If frozen, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells being used (typically <0.5%). Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

  • Use Immediately: Aqueous working solutions should be used immediately and not stored for more than one day.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vitro studies.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot For Storage dilute Serially dilute in culture medium dissolve->dilute For Immediate Use store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw stock solution store->thaw thaw->dilute use Apply to in vitro assay dilute->use

Caption: Workflow for preparing this compound solutions.

Example Signaling Pathway

This compound has been reported to increase the phosphorylation levels of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[3] The diagram below illustrates a simplified representation of this pathway, which could be a target of investigation in studies using this compound.

G VOR This compound PI3K PI3K VOR->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) Apoptosis Apoptosis Akt->Apoptosis Inhibits Prolif Cell Survival & Proliferation Akt->Prolif Promotes

Caption: Simplified PI3K/Akt signaling pathway.

References

"application of Vitexin-2''-O-rhamnoside in cardiovascular disease research"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside (VOR) is a flavonoid glycoside predominantly found in the leaves of hawthorn (Crataegus species).[1] Emerging research has highlighted its significant potential in the prevention and treatment of cardiovascular diseases.[2][3] VOR exhibits a range of cardioprotective effects attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][4] These application notes provide a comprehensive overview of the use of VOR in cardiovascular disease research, including detailed experimental protocols and a summary of key quantitative findings. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for heart disease.

Mechanism of Action

This compound exerts its cardioprotective effects through multiple signaling pathways. A primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2] By increasing the phosphorylation of PI3K and Akt, VOR promotes cell survival and inhibits apoptosis.[2] Furthermore, VOR has been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] The compound also demonstrates anti-inflammatory activity by downregulating the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2] In the context of cardiac hypertrophy, the broader class of vitexin (B1683572) compounds has been shown to inhibit the calcineurin-NFAT and CaMKII signaling pathways.[5][6]

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound and related vitexin compounds in cardiovascular models.

Table 1: In Vitro Efficacy of this compound

Cell LineModelTreatmentConcentrationKey FindingsReference
Human Adipose-Derived Stem Cells (hADSCs)Hydrogen Peroxide (H₂O₂)-induced oxidative stressThis compound62.5 µMSignificantly ameliorated morphological deterioration, nuclear condensation, and reduced apoptosis/necrosis.[4][7][4][7]
Human Umbilical Vein Endothelial Cells (ECV304)Tert-butyl-hydroperoxide (TBHP)-induced oxidative stressThis compound15.6-125 µMImproved cell viability.[7][7]
H9c2 CardiomyocytesMyocardial Ischemia/Reperfusion (MI/R)Vitexin50, 100, 200 µMDose-dependently increased p-Akt and mTOR levels, decreased cleaved Caspase-3, and reduced LDH and CK release.[8][8]
Neonatal Rat Ventricular MyocytesIsoproterenol (ISO)-induced hypertrophyVitexin10, 30, 100 µMDose-dependently attenuated cardiac hypertrophy.[5][5]

Table 2: In Vivo Efficacy of Vitexin and its Derivatives

Animal ModelDisease ModelCompoundDosageRouteKey FindingsReference
Sprague-Dawley RatsChronic Myocardial Ischemia/ReperfusionVitexin1.5, 3, 6 mg/kgNot specifiedImproved left ventricular diastolic function, reduced myocardial reactive fibrosis, decreased MDA, and increased SOD and NADPH activities.[1][1]
MiceTransverse Aortic Constriction (TAC)-induced cardiac hypertrophyVitexin3, 10, 30 mg/kgNot specifiedPrevented cardiac hypertrophy, as assessed by heart weight/body weight ratio, cardiomyocyte cross-sectional area, and hypertrophic marker gene expression.[5][5]
BALB/c MiceCyclophosphamide-induced immunosuppression and oxidative stressThis compound50-200 mg/kgIntragastric (i.g.)Increased activities of GSH-Px, CAT, and SOD, and decreased MDA levels. Increased phosphorylation of PI3K and Akt.[7][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cardiovascular effects of this compound.

In Vitro Protocols

1. HUVEC Viability Assay (MTS Assay)

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media (e.g., EGM-2) supplemented with growth factors and 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HUVECs at a density of 4 x 10³ cells/well in a 96-well plate and allow them to adhere for 24 hours.[9]

  • Treatment:

    • Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 10, 25, 50, 100 µM).

    • Induce cellular injury by treating cells with an appropriate stimulus, such as oxidized low-density lipoprotein (ox-LDL) or hydrogen peroxide (H₂O₂), with or without VOR for 24-48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Western Blot Analysis of the PI3K/Akt Pathway

  • Cell Lysis:

    • Treat cells (e.g., H9c2 cardiomyocytes) with VOR at desired concentrations and for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

      • Rabbit anti-Akt (1:1000 dilution)

      • Rabbit anti-phospho-PI3K (1:1000 dilution)

      • Rabbit anti-PI3K (1:1000 dilution)

      • Mouse anti-β-actin (1:5000 dilution, as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

In Vivo Protocols

1. Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (250-300 g) with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine and xylazine).

    • Intubate the rats and ventilate with a rodent ventilator.

    • Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[12]

    • Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.[12]

    • Induce ischemia by tightening the suture to occlude the LAD for a specified period (e.g., 30 minutes). Ischemia is confirmed by ST-segment elevation on the ECG and paling of the myocardium.[13]

    • Initiate reperfusion by releasing the ligature for a defined duration (e.g., 2 hours).[13]

  • Treatment: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before ischemia or at the onset of reperfusion.

  • Outcome Assessment:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red).

    • Cardiac Function: Assess cardiac function using echocardiography or a Langendorff isolated heart system.

    • Biochemical Analysis: Collect blood and heart tissue for measurement of cardiac troponins, CK-MB, and markers of oxidative stress (MDA, SOD).

2. Mouse Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

  • Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) and provide mechanical ventilation.[7]

  • Surgical Procedure:

    • Perform a partial upper sternotomy to expose the aortic arch.[7]

    • Place a 7-0 silk suture around the transverse aorta between the innominate and left carotid arteries.[7]

    • Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a standardized constriction.[7]

    • Close the chest and allow the animal to recover.

  • Treatment: Administer this compound daily (e.g., via oral gavage) for a specified period (e.g., 4 weeks) starting before or after the TAC surgery.

  • Outcome Assessment:

    • Echocardiography: Perform serial echocardiography to measure left ventricular wall thickness, internal dimensions, and fractional shortening.

    • Histology: At the end of the study, sacrifice the mice, weigh the hearts, and fix them in formalin. Perform hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining on cardiac sections to assess cardiomyocyte size and fibrosis.

    • Gene Expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) in the heart tissue using qRT-PCR.

Visualizations

Signaling Pathways and Experimental Workflows

Vitexin_Cardioprotection_Pathway VOR This compound PI3K PI3K VOR->PI3K Activates ROS Oxidative Stress (ROS, MDA) VOR->ROS Reduces AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) VOR->AntioxidantEnzymes Enhances Inflammation Inflammation (IL-6, TNF-α) VOR->Inflammation Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Signaling pathway of this compound in cardioprotection.

Western_Blot_Workflow start Cell/Tissue Lysate quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

Caption: Experimental workflow for Western blot analysis.

In_Vivo_Ischemia_Reperfusion_Model start Anesthesia & Ventilation thoracotomy Left Thoracotomy start->thoracotomy ligation LAD Ligation (Ischemia) thoracotomy->ligation reperfusion Ligature Release (Reperfusion) ligation->reperfusion assessment Outcome Assessment (Infarct Size, Cardiac Function) reperfusion->assessment treatment VOR Administration treatment->ligation Pre-treatment treatment->reperfusion Post-treatment end Data Analysis assessment->end

Caption: Workflow for the in vivo myocardial ischemia/reperfusion model.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Vitexin-2''-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring flavonoid glycoside found in various plants, including hawthorn species.[1] It exhibits a range of promising biological activities, such as antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic potential is often limited by its poor solubility in water, which can lead to low bioavailability.[2][3][4]

Q2: What is the reported aqueous solubility of this compound?

A2: this compound is described as being slightly soluble or having limited solubility in water.[5][6] While specific quantitative values for its intrinsic water solubility are not consistently reported across all sources, its parent compound, vitexin, has a very low water solubility of 7.6172 μg/mL.[7] This inherent low solubility presents a significant hurdle for its formulation and delivery.

Q3: Which organic solvents can be used to dissolve this compound?

A3: this compound shows better solubility in polar organic solvents. It is readily soluble in methanol (B129727) and ethanol.[5] Dimethyl sulfoxide (B87167) (DMSO) is also an effective solvent, with a reported solubility of 100 mg/mL for a similar compound.[8]

Q4: What are the primary strategies for improving the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH adjustment: Modifying the pH of the aqueous solution.

  • Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.

  • Advanced formulation strategies: This includes the development of nanosuspensions, solid dispersions, and encapsulation within nanoparticle systems like zein/pectin nanoparticles.[3]

Q5: How does improving solubility impact the bioavailability of this compound?

A5: Enhancing the aqueous solubility of this compound is a critical step in improving its bioavailability.[2][3] Poor water solubility can limit the dissolution of the compound in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[2] By increasing its solubility, more of the compound is available for absorption, which can lead to higher plasma concentrations and potentially enhanced therapeutic efficacy. For instance, co-administration with absorption enhancers has been shown to increase its oral bioavailability.[4]

Troubleshooting Guide

Issue: Precipitation Occurs When Diluting a Concentrated Organic Stock Solution of this compound into an Aqueous Buffer.

  • Possible Cause 1: Final concentration exceeds the solubility limit in the aqueous medium.

    • Solution: Perform serial dilutions. Create an intermediate dilution of your stock solution in the aqueous buffer before making the final dilution. This gradual decrease in the organic solvent concentration can help prevent immediate precipitation.

  • Possible Cause 2: Temperature of the aqueous medium.

    • Solution: For cell culture experiments, always use pre-warmed (37°C) media for dilutions.[9] For other applications, a slight increase in the temperature of the aqueous buffer during dilution may help, but ensure the temperature is compatible with the stability of the compound and the experimental setup.

  • Possible Cause 3: pH of the aqueous buffer.

    • Solution: The solubility of flavonoids can be pH-dependent.[9] Experiment with buffers of different pH values to determine the optimal pH for solubility. Generally, the solubility of phenolic compounds increases in alkaline solutions.[9]

Issue: Inconsistent Results in Biological Assays.

  • Possible Cause: Undissolved particles of this compound.

    • Solution: After preparing your final solution, visually inspect it for any particulate matter. If present, consider centrifugation or filtration to remove undissolved compound. However, be aware that this will lower the actual concentration of the solubilized compound. It is crucial to then determine the concentration of the filtered solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents.

CompoundSolventApproximate SolubilityReference
This compoundWaterSlightly soluble/Insoluble[5][6][10]
This compoundEthanol≥10.44 mg/mL (with ultrasonic)[10]
This compoundDMSO≥27.95 mg/mL (with ultrasonic)[10]
This compoundMethanolSoluble[5]
Vitexin (parent compound)Water7.6172 µg/mL[7]
Vitexin (parent compound)DMSO16.6 mg/mL[9]
Vitexin (parent compound)1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[7][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a portion of DMSO to the flask.

    • Vortex the mixture until the powder is completely dissolved. Sonication in a water bath can aid dissolution.[9]

    • Once dissolved, add DMSO to the final volume mark on the flask.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.

  • Materials:

    • Concentrated stock solution of this compound in DMSO (from Protocol 1)

    • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

    • Vortex mixer

  • Procedure:

    • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent (e.g., DMSO ≤ 0.5% for cell culture).[9]

    • Calculate the volume of the stock solution needed.

    • In a sterile tube, add the required volume of the aqueous buffer.

    • While gently vortexing the buffer, slowly add the calculated volume of the this compound stock solution.

    • Continue to vortex for a few seconds to ensure homogeneity.

    • Visually inspect for any signs of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve Transfer add_stock Add Stock Solution (Slowly, while vortexing) dissolve->add_stock Aliquot of stock buffer Aqueous Buffer buffer->add_stock final_solution Final Working Solution add_stock->final_solution assay assay final_solution->assay Use in Experiment

Caption: Workflow for preparing this compound solutions.

solubility_enhancement_strategies cluster_solutions Solubility Enhancement Strategies problem Poor Aqueous Solubility of This compound cosolvency Co-solvency (e.g., DMSO/Water) problem->cosolvency ph_adjustment pH Adjustment problem->ph_adjustment complexation Complexation (e.g., Cyclodextrins) problem->complexation formulation Advanced Formulations (e.g., Nanoparticles) problem->formulation

Caption: Strategies to improve the solubility of this compound.

References

Technical Support Center: Optimization of Vitexin-2''-O-rhamnoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Vitexin-2''-O-rhamnoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common challenges and provides solutions to enhance your extraction efficiency.

Issue 1: Low Extraction Yield

  • Question: We are experiencing a consistently low yield of this compound from our plant material. What are the potential causes and how can we improve the yield?

  • Answer: A low yield can be attributed to several factors, ranging from the choice of extraction method and solvent to the physical state of the plant material. Here’s a systematic approach to troubleshooting:

    • Extraction Method: Conventional methods like maceration and Soxhlet extraction are often less efficient than modern techniques.[1] Studies have shown that Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can significantly increase the yield of this compound.[1][2] For instance, an optimized microwave protocol has been reported to provide the highest extraction efficiency with high reproducibility.[1][2]

    • Solvent Selection: this compound is a polar compound, and its solubility is highly dependent on the polarity of the solvent.[3]

      • A mixture of alcohol and water is often more effective than a pure solvent. For example, 50% ethanol (B145695) has been shown to be more effective than 96% ethanol for extracting related flavonoids.

      • Acidifying the solvent can also improve yield. A solution of 40% methanol-water containing 0.5% acetic acid was found to be optimal for extracting vitexin (B1683572) from Prosopis farcta.

    • Particle Size: The surface area of the plant material plays a crucial role in extraction efficiency. Grinding the dry plant material to a fine powder can significantly increase the extraction yields.

    • Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. It is important to optimize the ratio of plant material to solvent.

    • Extraction Time and Temperature: Both time and temperature are critical parameters. Prolonged extraction at high temperatures can lead to the degradation of flavonoids. It's essential to find a balance that maximizes extraction without causing degradation. For UAE, optimal conditions have been reported around 41°C for 31 minutes.[4]

Issue 2: Degradation of this compound During Extraction

  • Question: We suspect that our target compound is degrading during the extraction process. What are the signs of degradation and how can we prevent it?

  • Answer: Degradation of flavonoids is a common issue that can significantly impact your final yield and the purity of your extract.

    • Signs of Degradation:

      • A change in the color of the extract.

      • The appearance of unexpected peaks or a decrease in the target peak area during chromatographic analysis.

    • Prevention Strategies:

      • Temperature Control: Flavonoids can be sensitive to high temperatures.[5] It is advisable to use lower extraction temperatures and employ methods like vacuum evaporation to remove solvents at reduced temperatures.

      • pH Stability: The stability of this compound can be influenced by pH.[3] Extreme pH conditions should be avoided. Maintaining a slightly acidic to neutral pH is generally recommended.

      • Light Exposure: Protect your samples from direct light, as UV radiation can cause degradation. Use amber glassware or cover your extraction setup to minimize light exposure.[5]

      • Oxidation: Exposure to oxygen can lead to oxidative degradation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if you are working with highly sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is generally recommended for obtaining the highest yield of this compound?

A1: Based on current research, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally recommended for achieving higher yields of this compound compared to traditional methods like maceration and Soxhlet extraction.[1][2] An optimized MAE protocol, in particular, has been shown to provide the highest extraction efficiency and reproducibility.[1][2]

Q2: What is the optimal solvent system for extracting this compound?

A2: this compound is a polar glycosylated flavonoid, making polar solvents suitable for its extraction.[3] Aqueous mixtures of alcohols, such as ethanol or methanol , are often more effective than absolute alcohols. For instance, a 50% ethanol-water mixture has demonstrated superior extraction efficiency for similar flavonoids compared to 96% ethanol. The addition of a small amount of acid, such as acetic acid, can also enhance the extraction yield.

Q3: How does temperature affect the extraction yield and stability of this compound?

A3: Temperature has a dual effect on the extraction process. Increasing the temperature can enhance the solubility and diffusion rate of the compound, potentially leading to a higher yield. However, excessive heat can cause thermal degradation of this compound.[5] Therefore, it is crucial to optimize the extraction temperature to find a balance between extraction efficiency and compound stability. For UAE, a temperature of around 41°C has been reported as optimal.[4]

Q4: What analytical method is most suitable for the quantification of this compound in plant extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and reliable method for the quantification of this compound.[2][6] A reversed-phase C18 column is typically used for separation.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoid Yields

Extraction MethodSolventTemperature (°C)Time (min)Relative Yield of this compoundReference
Maceration50% EthanolRoom Temperature1440Lower[1]
Soxhlet50% EthanolBoiling Point360Moderate[1]
Ultrasound-Assisted (UAE)39% Ethanol4131High (4.37 mg/g)[4]
Microwave-Assisted (MAE)50% EthanolOptimizedShortHighest[1][2]

Table 2: Influence of Solvent Composition on Flavonoid Extraction Yield

Solvent SystemConcentrationModifierRelative YieldReference
Methanol-Water40%0.5% Acetic AcidHigh (0.554 mg/g Vitexin)
Ethanol-Water50%-Higher than 96% Ethanol
Ethanol96%-Lower than 50% Ethanol

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the optimized extraction solvent (e.g., 39% ethanol-water solution) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).[4]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 41°C and the sonication time to 31 minutes.[4]

  • Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Quantification: Dissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC-UV/PAD for the quantification of this compound.

Protocol 2: HPLC Quantification of this compound

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/PAD detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A reported isocratic mobile phase is a mixture of tetrahydrofuran, acetonitrile, and 0.05% phosphoric acid solution (20:3:77, v/v/v).[6] A gradient elution using ultrapure water (pH 3.0) and acetonitrile has also been successfully used.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: 340 nm or 360 nm.[6]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction_method Select Extraction Method (UAE/MAE Recommended) powder->extraction_method add_solvent Add Optimized Solvent extraction_method->add_solvent extraction Perform Extraction (Controlled Temp & Time) add_solvent->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<50°C) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep hplc_analysis HPLC-UV/PAD Analysis hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound method Suboptimal Extraction Method start->method solvent Inappropriate Solvent start->solvent particle_size Large Particle Size start->particle_size conditions Incorrect Time/Temperature start->conditions degradation Compound Degradation start->degradation use_mae_uae Use MAE or UAE method->use_mae_uae optimize_solvent Optimize Solvent System (e.g., 50% EtOH) solvent->optimize_solvent grind_sample Grind Sample Finely particle_size->grind_sample optimize_params Optimize Time & Temperature conditions->optimize_params prevent_degradation Control Temp, pH, Light degradation->prevent_degradation

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

"stability of Vitexin-2''-O-rhamnoside under different pH and temperature"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Vitexin-2''-O-rhamnoside under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavonoid glycoside found in various plants, such as hawthorn.[1] Its stability is a critical factor for researchers as it can be influenced by environmental conditions like pH and temperature.[2] Understanding its stability is crucial for accurate experimental results, proper storage, and the development of potential therapeutic applications. Degradation of the compound can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the general stability characteristics of this compound?

This compound is a C-glycosylflavonoid, a class of compounds known to be susceptible to degradation under certain conditions. The stability of flavonoids, in general, is influenced by factors such as temperature, pH, light, and the presence of oxygen. For this compound specifically, it is known to be unstable in solution and its stability is affected by pH and temperature, with potential for degradation under extreme conditions.[2][3] Encapsulation techniques, such as the use of zein/pectin nanoparticles, have been explored to improve its stability, highlighting its inherent sensitivity.[1]

Q3: How does pH affect the stability of this compound?

While specific degradation kinetics across a wide pH range for this compound are not extensively documented in publicly available literature, general knowledge of flavonoids suggests that they are typically more stable in acidic conditions and less stable in neutral to alkaline conditions. One study on the stability of zein-pectin nanoparticles encapsulating vitexin-rhamnoside showed that the nanoparticles themselves were stable over a pH range of 3 to 8.5.[1] This suggests that the compound, when protected, can withstand this pH range, but does not provide information on the stability of the free compound.

Q4: How does temperature impact the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent analytical results for this compound concentration. Degradation of the compound in solution during sample preparation or analysis.Prepare solutions fresh and keep them at a low temperature (e.g., 4°C) and protected from light. Use an acidic mobile phase for HPLC analysis to improve stability during the run.
Appearance of unknown peaks in chromatograms over time. Degradation of this compound into other products.Conduct forced degradation studies (acidic, alkaline, oxidative, and thermal stress) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Low recovery of this compound from biological matrices. Enzymatic or chemical degradation in the matrix.Ensure rapid sample processing and storage at low temperatures (e.g., -80°C). Consider the use of stabilizing agents if compatible with the analytical method.
Precipitation of the compound in aqueous buffers. Poor solubility of this compound in certain aqueous media.The compound has limited solubility in water.[3] Use of co-solvents like methanol (B129727) or ethanol (B145695) may be necessary. Ensure the pH of the buffer is in a range where the compound is more stable and soluble.

Stability Data Summary

Quantitative data on the stability of this compound under a broad range of pH and temperature conditions is limited in the available scientific literature. The following table summarizes the available information and provides context based on studies of related compounds.

Condition Observation Source/Comment
pH Stability Nanoparticles containing vitexin-rhamnoside are stable between pH 3 and 8.5.[1]This indicates the stability of the delivery system, not the free compound. Flavonoids are generally more stable in acidic pH.
In a simulated gastric fluid (pH 2.0) at 37°C for 2 hours, the encapsulated form showed protection.[1]Suggests relative stability in acidic conditions at physiological temperature for a short duration.
In a simulated intestinal fluid (pH 7.0) at 37°C for 4 hours, the encapsulated form showed sustained release.[1]Does not directly address the stability of the free compound at neutral pH.
Temperature Stability The solid material is considered stable under normal ambient storage conditions (15-25°C).[5]Recommended for storage of the pure, solid compound.
Related phenolic compounds in hawthorn are stable at 4°C but show significant degradation at 23°C and 40°C over 6 months.[4]Provides an indication of potential long-term stability at different temperatures.
Heat-drying of plant materials containing flavonoid glycosides can lead to their thermal degradation.General finding for this class of compounds.
An extraction process at 90°C for a short duration showed no significant thermal decay of related compounds.Suggests that short-term exposure to high temperatures may be tolerated, but long-term exposure is likely detrimental.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile (B52724)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase HPLC column

  • Thermostatic oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor at various time points (e.g., 30 min, 1, 2, 4 hours), as degradation is often faster under alkaline conditions.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • Place a solution of the compound in a suitable solvent in the oven as well.

    • Analyze samples at various time points to assess degradation.

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples after the exposure period.

4. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The mobile phase could consist of an acidified aqueous solution and an organic solvent like acetonitrile or methanol in a gradient or isocratic elution.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • If possible, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis (Stability-Indicating Method) G->H I Calculate % Degradation H->I J Identify Degradation Products H->J K Determine Degradation Kinetics I->K

Caption: Workflow for a forced degradation study of this compound.

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound cluster_degradation Degradation pH pH V2R This compound (Stable) pH->V2R Temp Temperature Temp->V2R Light Light Light->V2R Oxygen Oxygen Oxygen->V2R Deg Degradation Products + Loss of Activity V2R->Deg Degradation Pathways (e.g., Hydrolysis, Oxidation)

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Purification of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of Vitexin-2''-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges include its occurrence in complex mixtures with other structurally similar flavonoids (e.g., vitexin (B1683572), hyperoside (B192233), vitexin-4''-O-glucoside), leading to co-elution during chromatography.[1] Low yields from plant sources and potential degradation under harsh extraction or purification conditions also pose significant hurdles.[2][3]

Q2: What are the most effective preliminary purification steps for a crude plant extract containing this compound?

A2: A common and effective initial approach involves liquid-liquid partitioning followed by column chromatography. Macroporous resins are particularly useful for enriching the flavonoid fraction from the crude extract before proceeding to finer purification steps.[3][4]

Q3: Is a single-step purification method sufficient to achieve high purity this compound?

A3: Generally, no. Achieving high purity (>95%) typically requires a multi-step approach. A common workflow involves initial extraction, followed by macroporous resin chromatography for enrichment, and then one or more rounds of silica (B1680970) gel column chromatography or preparative HPLC for final polishing.[4]

Q4: What should I consider regarding the stability of this compound during purification?

A4: this compound, like many flavonoids, can be sensitive to heat, light, and pH changes.[3] It is advisable to protect extracts and solutions from light and use moderate temperatures (e.g., below 50°C) during solvent evaporation to prevent degradation.[3] The compound is generally stable under normal laboratory conditions.[5][6]

Q5: What kind of yields can I realistically expect?

A5: The yield of this compound is highly dependent on the plant source and the isolation method used. Some methods report extraction yields of the purified compound in the range of 0.015-0.05% from the initial plant material.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Extraction Incomplete extraction from plant material.Ensure the plant material is finely ground to increase surface area. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer higher efficiency and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction.[2]
Degradation of the target compound.Avoid excessive heat and prolonged exposure to light during extraction and solvent removal.[3]
Poor Separation in Column Chromatography (Co-elution with other flavonoids) Inappropriate stationary phase.While silica gel is common, consider using other stationary phases like polyamide or Sephadex LH-20 which can offer different selectivity for flavonoids.
Non-optimized mobile phase.Systematically test different solvent systems. For silica gel, gradients of chloroform-methanol or more complex mixtures like ethyl acetate-butanone-formic acid-water have been shown to be effective.[4]
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and impure fractions.[3]
Broad or Tailing Peaks in HPLC Analysis Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.05% phosphoric acid or 0.1% formic acid) to the mobile phase to improve peak shape.[7][]
Contamination of the column or guard column.Flush the column with a strong solvent or replace the guard column.
Difficulty with Crystallization Presence of impurities.Further purify the sample using preparative HPLC. Even small amounts of impurities can inhibit crystallization.
Incorrect solvent choice.Experiment with different solvent systems for recrystallization. Alcohols like ethanol (B145695) or methanol (B129727) are often used for flavonoids.[1] Cooling the solution to 0-15°C can promote crystallization.[4]
Precipitation of Compound During Processing Poor solubility in the chosen solvent.Ensure the solvent system is appropriate for this compound. It is soluble in polar organic solvents like DMSO and methanol but has limited solubility in less polar solvents and water.[9]

Experimental Protocols

Extraction and Multi-Step Chromatographic Purification

This protocol is adapted from a patented method for separating this compound from hawthorn leaves with high purity.[4]

  • Extraction:

    • Crush dried hawthorn leaves into a coarse powder.

    • Reflux extract the powder 2-3 times with 8-16 volumes of 30-80% aqueous ethanol for 1-3 hours each time.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Macroporous Resin Chromatography (Enrichment):

    • Pass the concentrated extract through an AB-8 or D101 macroporous adsorption resin column.

    • Elute with 30-80% ethanol until flavonoids are no longer detected.

    • Concentrate the ethanol eluate under reduced pressure.

  • Silica Gel Column Chromatography (Purification):

    • Adsorb the concentrated eluate onto silica gel.

    • Perform column chromatography using a chloroform-methanol gradient.

    • Collect the fractions eluted with a chloroform:methanol ratio of approximately 4:1 to 3:1.

    • Concentrate the collected fractions.

  • Final Purification and Crystallization:

    • Subject the concentrated fractions to a second silica gel column, using thin-layer chromatography silica gel.

    • Elute with a solvent system of ethyl acetate-butanone-formic acid-water (e.g., 4:3:1:1 v/v/v/v).

    • Collect the fractions containing the target compound.

    • Induce crystallization by cooling the solution to 0-15°C to obtain this compound crystals with a purity of 90-99%.[4]

Analytical HPLC Method for Purity Assessment

This method is suitable for the simultaneous determination of this compound and other flavonoids.[10]

  • Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 360 nm

  • Column Temperature: 25 °C

  • Retention Time for this compound: Approximately 10.97 min[10]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound
Parameter Value Reference
Linearity Range4.05–202.50 µg/mL[7]
Correlation Coefficient (r²)> 0.998[7]
Limit of Detection (LOD)0.6 ng[7]
Limit of Quantitation (LOQ)2 ng[7]
Recovery97.7–101.5%[11]
Intra- and Inter-day Precision (RSD)< 3%[7]
Table 2: Purification Efficiency Data
Purification Method Parameter Result Reference
Macroporous Resin (HPD-400)Fold increase in content8.43-fold (from 2.63% to 22.2%)
Recovery Yield81.2%
Silica Gel Chromatography & CrystallizationFinal Purity90-99%[4]
Extraction Yield from Plant Material0.015-0.05%[4]

Visual Experimental Workflow

PurificationWorkflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification cluster_final Final Product start Dried Plant Material extraction Solvent Extraction (e.g., 60% Ethanol) start->extraction concentrate1 Concentrate Extract extraction->concentrate1 Filter & Evaporate macro_resin Macroporous Resin Chromatography concentrate1->macro_resin concentrate2 Concentrate Flavonoid Fraction macro_resin->concentrate2 Elute & Evaporate silica_gel Silica Gel Column Chromatography concentrate2->silica_gel crystallization Crystallization silica_gel->crystallization Collect Fractions & Evaporate hplc_analysis Purity Analysis (HPLC) crystallization->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: LC-MS/MS Analysis of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to matrix effects in the LC-MS/MS analysis of Vitexin-2''-O-rhamnoside.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on matrix-related issues.

Issue 1: High Variability in Signal Intensity Between Replicate Injections

  • Question: My replicate injections of the same sample show significant variation in the peak area for this compound. What could be the cause?

  • Answer: High variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of your analyte, leading to inconsistent results.[1] This interference can either suppress or enhance the signal, causing a lack of precision in your measurements. Other potential causes include issues with the autosampler, inconsistent sample preparation, or instability of the analyte in the sample matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Quantify the extent of the matrix effect using the post-extraction spike method (see Experimental Protocols).

  • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective for complex samples.[2] For a polar analyte like this compound, consider using a polymeric reversed-phase or a mixed-mode cation exchange sorbent.[2]

  • Optimize Chromatography: Modify your chromatographic method to better separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[3][4] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Question: The chromatographic peak for this compound is tailing or split. Could this be due to matrix effects?

  • Answer: Yes, poor peak shape can be a consequence of matrix effects, especially if matrix components accumulate on the analytical column.[1] However, it's also important to investigate other potential causes such as:

    • Inappropriate injection solvent: The solvent used to dissolve the final extract should be as close as possible in composition to the initial mobile phase to avoid peak distortion.

    • Secondary interactions: The analyte may be interacting with active sites on the stationary phase.

    • Column degradation: The column may be nearing the end of its lifespan or have been contaminated.

Troubleshooting Steps:

  • Column Wash: Implement a robust column wash method after each run or batch to remove strongly retained matrix components.

  • Solvent Matching: Ensure your injection solvent is compatible with the mobile phase. If you are using a high percentage of organic solvent to elute from an SPE cartridge, evaporate and reconstitute the sample in the initial mobile phase.[2]

  • Guard Column: Use a guard column to protect the analytical column from strongly retained or particulate matter from the sample matrix.

  • Column Evaluation: Check the performance of your column with a standard mixture to ensure it is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][5] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[5][6] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]

Q2: How can I quantitatively assess the magnitude of the matrix effect for my this compound analysis?

A2: The most common method is the post-extraction spike method.[5][7] This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solvent at the same concentration.[1] The Matrix Factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution) [1]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Can the choice of ionization technique influence the severity of matrix effects?

A3: Yes. While electrospray ionization (ESI) is commonly used for the analysis of flavonoids like this compound, it can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable alternative, depending on the ionization characteristics of this compound.

Q4: Is it possible to completely eliminate matrix effects?

A4: Completely eliminating matrix effects is often not feasible, especially in complex biological matrices.[6] The goal is to minimize them to a level where they do not impact the accuracy and precision of the results. This is achieved through a combination of effective sample preparation, optimized chromatography, and the use of appropriate internal standards.[6]

Quantitative Data Summary

The following tables summarize quantitative data from LC-MS/MS studies on this compound and related compounds, highlighting parameters relevant to analytical performance and matrix effects.

Table 1: Linearity and Sensitivity of this compound Analysis

ParameterValueMatrixReference
Linearity Range10-2500 ng/mLRat Plasma[8]
LLOQ10 ng/mLRat Plasma[8]
Linearity Range4.05–202.50 μg/mLNot Specified[9]
LOD0.6 ngNot Specified[9]
LOQ2 ngNot Specified[9]

Table 2: Recovery and Matrix Effect Data for this compound in Rat Plasma

Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
2594.6 ± 8.897.6 ± 2.2[10]
25097.3 ± 5.6102.9 ± 2.6[10]
200099.8 ± 3.4105.2 ± 6.7[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is a general guideline and may require optimization for specific matrices.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[2]

Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A: this compound standard prepared in a pure solvent (e.g., initial mobile phase).

    • Set B: Blank matrix extract spiked with the this compound standard at the same concentration as Set A.

    • Set C: Pre-spiked matrix sample (matrix spiked with this compound standard before extraction).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Recovery = (Peak Area of Set C) / (Peak Area of Set B)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation (e.g., C18 column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_mitigation Mitigation Strategies start High Signal Variability or Poor Peak Shape Observed quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me check_system Check System Suitability (Column, Solvents) start->check_system optimize_prep Optimize Sample Prep (e.g., change SPE sorbent) quantify_me->optimize_prep If ME > acceptable limits optimize_chrom Optimize Chromatography (e.g., gradient, column) quantify_me->optimize_chrom If ME > acceptable limits check_system->optimize_chrom If system fails use_is Use Internal Standard (Stable Isotope Labeled) optimize_prep->use_is optimize_chrom->use_is end_node Re-evaluate and Validate use_is->end_node

Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.

References

"troubleshooting peak tailing in HPLC analysis of Vitexin-2''-O-rhamnoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Vitexin-2''-O-rhamnoside, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and poor reproducibility of results, all of which are critical for reliable quantification.[2][3]

Q2: What are the common causes of peak tailing in the HPLC analysis of this compound?

A2: Peak tailing for flavonoids like this compound can be caused by both chemical and physical factors.

  • Chemical Causes: These are often related to secondary interactions between the analyte and the stationary phase.[2] this compound, a flavonoid, has phenolic hydroxyl groups that can interact with residual silanol (B1196071) groups on the surface of silica-based stationary phases, a common cause of peak tailing.[2][4][5] The pH of the mobile phase is a critical factor; an unoptimized pH can lead to the ionization of the analyte or the silanol groups, increasing these undesirable interactions.[2][6]

  • Physical Causes: These can include issues with the HPLC system or the column itself. Problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., from overly long tubing) can contribute to peak tailing for all compounds in the analysis.[2][7]

Q3: Can my sample preparation contribute to peak tailing?

A3: Yes, improper sample preparation can be a significant factor. Injecting a sample that is too concentrated can lead to column overload, resulting in peak distortion, including tailing.[2][8][9]

Q4: How do I systematically troubleshoot peak tailing for this compound?

A4: A logical troubleshooting approach is crucial. Start by determining if the issue is chemical or physical. A good first step is to inject a neutral, well-behaved compound (a neutral marker). If the neutral marker's peak is symmetrical, the problem is likely chemical and related to secondary interactions. If the neutral marker also tails, the issue is likely physical.[2]

Troubleshooting Guides

Guide 1: Differentiating Between Chemical and Physical Causes

This initial step will help you focus your troubleshooting efforts.

Experimental Protocol:

  • Prepare a Neutral Marker Solution: Prepare a solution of a neutral, well-behaved compound (e.g., caffeine (B1668208) or toluene) in your mobile phase at a concentration that gives a reasonable detector response.

  • Injection: Inject the neutral marker solution using your current HPLC method for this compound analysis.

  • Peak Shape Analysis:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the tailing of this compound is likely due to chemical interactions with the stationary phase. Proceed to Guide 2: Optimizing Chemical Parameters .

    • Tailing Peak: If the neutral marker peak also shows tailing, the issue is likely a physical problem with your HPLC system or column. Proceed to Guide 3: Addressing Physical Issues .

Troubleshooting Flowchart

start Peak Tailing Observed for This compound inject_neutral Inject Neutral Marker (e.g., Caffeine) start->inject_neutral analyze_peak Analyze Peak Shape of Neutral Marker inject_neutral->analyze_peak symmetrical Symmetrical Peak analyze_peak->symmetrical Symmetrical tailing Tailing Peak analyze_peak->tailing Tailing chemical_issue Chemical Issue: Secondary Interactions symmetrical->chemical_issue physical_issue Physical Issue: System/Column Problem tailing->physical_issue optimize_chem Proceed to Guide 2: Optimizing Chemical Parameters chemical_issue->optimize_chem address_phys Proceed to Guide 3: Addressing Physical Issues physical_issue->address_phys

Caption: Initial troubleshooting workflow for peak tailing.

Guide 2: Optimizing Chemical Parameters to Mitigate Secondary Interactions

If the tailing is specific to this compound, optimizing the chemical conditions of your analysis is necessary.

1. Mobile Phase pH Adjustment:

This compound is a phenolic compound, and its ionization state, along with the ionization of residual silanols on the column, is highly dependent on the mobile phase pH.[2][10]

  • Determine the pKa of this compound: Flavonoids with similar structures have pKa values for their phenolic hydroxyl groups in the range of 6-8.[11]

  • Adjust Mobile Phase pH: To suppress the ionization of silanol groups on the stationary phase and minimize secondary interactions, adjust the mobile phase to a lower pH, typically in the range of 2.5 - 3.5.[2][4][12]

  • Use a Buffer: Employ a buffer like phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM to maintain a stable pH throughout the analysis.[2][12]

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a Series of Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH of each to a different value within the 2.5 to 4.0 range using an appropriate acid (e.g., phosphoric acid or formic acid). Ensure the final mobile phase composition (aqueous to organic ratio) remains consistent.

  • Equilibrate the Column: For each new mobile phase pH, thoroughly equilibrate the column for at least 15-20 column volumes.

  • Inject this compound Standard: Inject your this compound standard and observe the peak shape.

  • Compare Tailing Factor: Calculate the tailing factor (Asymmetry Factor) for the peak at each pH. The optimal pH will yield a tailing factor closest to 1.0.

2. Mobile Phase Additives:

  • Competitive Amines: In some cases, adding a small amount of a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase and improve the peak shape of basic compounds. However, for acidic compounds like flavonoids, this is generally less effective and pH adjustment is the primary strategy.

3. Column Choice:

  • End-Capped Columns: Use a high-quality, end-capped C18 or Phenyl column. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[4][7]

  • Modern Silica (B1680970) Chemistries: Columns packed with modern, high-purity silica (Type B silica) have a lower concentration of acidic silanol groups and metal contaminants, which can also contribute to peak tailing.[3]

Quantitative Data Summary: Effect of pH on Tailing Factor

Mobile Phase pHTailing Factor (As) of this compound (Hypothetical Data)
5.02.1
4.01.7
3.51.4
3.01.1
2.51.0

Signaling Pathway Analogy for Secondary Interactions

cluster_0 Unoptimized pH cluster_1 Optimized pH (Low pH) Analyte_ion Ionized this compound Interaction Strong Secondary Interaction Analyte_ion->Interaction Silanol_ion Ionized Silanol Groups Silanol_ion->Interaction Tailing Peak Tailing Interaction->Tailing Analyte_neutral Neutral this compound No_Interaction Minimized Secondary Interaction Analyte_neutral->No_Interaction Silanol_neutral Protonated Silanol Groups Silanol_neutral->No_Interaction Symmetrical Symmetrical Peak No_Interaction->Symmetrical

References

Technical Support Center: Enhancing the Bioavailability of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Vitexin-2''-O-rhamnoside.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation and evaluation of this compound.

Issue 1: Low Aqueous Solubility of this compound

  • Question: My this compound is not dissolving sufficiently in aqueous buffers for my in vitro experiments. What can I do?

  • Answer: this compound is known to have low water solubility. Here are a few troubleshooting steps:

    • Co-solvents: Initially dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it with your aqueous buffer. For instance, a stock solution can be prepared in DMSO and then further diluted.[1][2]

    • pH Adjustment: The stability and solubility of flavonoids like this compound can be influenced by pH. Experiment with adjusting the pH of your buffer to see if it improves solubility.

    • Sonication: Applying sonication can help to break down particle agglomerates and enhance dissolution.[3]

    • Heating: Gentle heating can also be employed to increase the solubility, but be cautious about potential degradation at high temperatures.

Issue 2: High Variability in In Vitro Permeability Assay Results

  • Question: I am observing inconsistent results in my Caco-2 cell permeability assays for this compound formulations. What could be the cause?

  • Answer: High variability in Caco-2 assays can stem from several factors. Consider the following:

    • Cell Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A consistent TEER value indicates a healthy and intact monolayer.

    • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter.[3][4] The expression levels of P-gp can vary between Caco-2 cell passages, leading to inconsistent permeability results. It is advisable to use cells within a specific passage number range.

    • Formulation Stability: The physical and chemical stability of your formulation in the assay medium is crucial. Unstable nanoparticles or precipitates can lead to variable results. Characterize your formulation's stability under assay conditions.

    • Metabolism: Although less common in Caco-2 cells compared to in vivo, some metabolism of the compound could occur, affecting the measured concentrations.

Issue 3: Poor In Vivo Bioavailability Despite Successful In Vitro Enhancement

  • Question: My this compound nanoformulation showed enhanced permeability in vitro, but the in vivo bioavailability in my animal model remains low. Why is this happening?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, this could be due to:

    • First-Pass Metabolism: This compound undergoes significant first-pass metabolism, particularly in the intestine.[4] While a nanoformulation might improve absorption across the intestinal wall, it may not protect the compound from metabolic enzymes in the gut and liver.

    • Gut Microbiota Interaction: Flavonoid glycosides can be metabolized by the gut microbiota, which may not be fully accounted for in in vitro models.[4]

    • In Vivo Instability: The formulation may not be stable in the gastrointestinal tract's harsh environment, leading to premature release or degradation of the compound.

    • P-gp Efflux In Vivo: The in vivo activity of P-gp and other efflux transporters can be more pronounced than in in vitro models, leading to significant efflux of the absorbed compound back into the intestinal lumen.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enhancement of this compound bioavailability.

1. What are the primary challenges to the oral bioavailability of this compound?

The primary challenges are its low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and its susceptibility to efflux by the P-glycoprotein (P-gp) transporter.[4] These factors collectively contribute to its poor absorption and rapid clearance from the bloodstream.

2. What are the most promising strategies to enhance the bioavailability of this compound?

Several strategies have shown promise:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from zein (B1164903) and pectin (B1162225), can improve its solubility, stability, and absorption.[5]

  • Co-administration with P-gp Inhibitors: Co-administering this compound with P-gp inhibitors like verapamil (B1683045) can significantly increase its absorption by preventing its efflux back into the intestinal lumen.[4][6]

  • Use of Absorption Enhancers: Bile salts have been shown to enhance the oral bioavailability of this compound.[6]

  • Solid Dispersions: While specific studies on this compound are limited, creating solid dispersions with hydrophilic polymers is a common and effective technique for improving the dissolution and bioavailability of poorly soluble flavonoids.

3. How does P-glycoprotein (P-gp) affect the bioavailability of this compound?

P-gp is an efflux transporter protein located on the apical side of intestinal epithelial cells. When this compound is absorbed into these cells, P-gp can bind to it and actively transport it back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.[3][4]

4. What is a typical starting point for developing a nanoformulation of this compound?

A common starting point is to use a nanoprecipitation or ionic gelation method. For example, a zein/pectin nanoparticle system has been successfully used to encapsulate this compound.[5] This involves dissolving the compound and the polymers in a suitable solvent and then introducing this solution into an anti-solvent to induce nanoparticle formation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and bioavailability enhancement of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~15 mg/mL[2]
Dimethyl formamide~10 mg/mL[1]
Ethanol91 mg/mL (sonication recommended)[3]
Pyridine, MethanolSoluble[3]
WaterSparingly soluble[1][7]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[1][2]

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Fold Increase in BioavailabilityReference
This compound (Oral)1201.13 ± 0.210.52.89 ± 0.544.89-[4]
Co-administration with Verapamil30 (VOR) + 31.25 (Verapamil)---~101.77[6]
Co-administration with High-Concentration Bile Salts30 (VOR) + 1 g/kg (Bile Salts)---~15.43.15[6]
Zein-Pectin Nanoparticles (in situ perfusion)---Papp (x 10⁻⁵ cm/s) = 1.70--[5]

Note: Direct comparative studies between different advanced formulations like nanoparticles and solid dispersions are limited in the publicly available literature. The data presented is compiled from different studies and should be interpreted with caution.

Experimental Protocols

1. Preparation of Zein/Pectin Nanoparticles Encapsulating this compound

This protocol is adapted from the methodology described for encapsulating vitexin-rhamnoside.[5]

  • Materials:

    • This compound (VR)

    • Zein

    • Pectin

    • Ethanol (70%)

    • Deionized water

  • Procedure:

    • Prepare a zein solution by dissolving a specific amount of zein in 70% ethanol.

    • Dissolve this compound in the zein solution.

    • Prepare a pectin solution by dissolving pectin in deionized water.

    • Add the pectin solution dropwise to the zein-VR solution under constant magnetic stirring.

    • Continue stirring for a specified period to allow for the self-assembly of nanoparticles.

    • The resulting nanoparticle suspension can be characterized for particle size, zeta potential, and encapsulation efficiency. A common mass ratio of zein to pectin to start with is 1:4.[5]

2. In Vitro Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound and its formulations.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well plates)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound formulation

    • Lucifer yellow (as a marker for paracellular transport)

    • LC-MS/MS for quantification

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the TEER values.

    • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (A) side of the Transwell® insert. Add fresh HBSS to the basolateral (B) side.

    • To assess efflux, add the formulation to the basolateral side and sample from the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport) and replace with fresh HBSS.

    • At the end of the experiment, measure the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine the extent of P-gp mediated efflux. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

experimental_workflow Experimental Workflow for Developing Bioavailability-Enhanced this compound cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_outcome Outcome start This compound Powder formulation Formulation Strategy Selection (Nanoparticles, Solid Dispersion, etc.) start->formulation preparation Preparation of Formulation formulation->preparation characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) preparation->characterization solubility Solubility & Dissolution Testing characterization->solubility permeability Caco-2 Permeability Assay characterization->permeability animal_model Animal Model Administration (Oral Gavage) solubility->animal_model permeability->animal_model pk_study Pharmacokinetic Study (Blood Sampling) animal_model->pk_study bioanalysis Bioanalytical Method (LC-MS/MS) pk_study->bioanalysis data_analysis Data Analysis (AUC, Cmax, Bioavailability) bioanalysis->data_analysis enhanced_bioavailability Enhanced Bioavailability data_analysis->enhanced_bioavailability

Caption: Workflow for formulation and evaluation of bioavailability-enhanced this compound.

signaling_pathway P-glycoprotein Mediated Efflux of this compound cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream VOR_lumen This compound VOR_inside This compound VOR_lumen->VOR_inside Passive Diffusion Pgp P-glycoprotein (P-gp) VOR_inside->Pgp VOR_blood This compound VOR_inside->VOR_blood Absorption Pgp->VOR_lumen Active Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated efflux limiting the absorption of this compound.

References

Technical Support Center: Vitexin-2''-O-rhamnoside Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitexin-2''-O-rhamnoside. The information provided addresses common issues encountered during experimental procedures involving the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: this compound, a C-glycosyl flavonoid, is relatively stable, particularly to acid hydrolysis due to the C-C bond between the apigenin (B1666066) core and the glucose moiety. However, degradation can be induced under other stress conditions. The primary degradation pathway involves the hydrolysis of the O-glycosidic bond linking the rhamnose sugar to the glucose moiety, yielding Vitexin (B1683572) (Apigenin-8-C-glucoside) as the major degradation product. Under more severe conditions, further degradation of the aglycone (apigenin) can occur.

Q2: My this compound sample shows degradation even under mild acidic conditions. What could be the cause?

A2: While the C-glycosidic bond in this compound is resistant to acid hydrolysis, apparent degradation might be observed due to a few factors:

  • Presence of Impurities: Your sample may contain O-glycosidic flavonoid impurities that are susceptible to acid hydrolysis.

  • Co-solvents: The use of certain organic co-solvents in your acidic solution could potentially facilitate degradation, although this is less common.

  • Extended Exposure/High Temperature: Prolonged exposure to acidic conditions, especially at elevated temperatures, might lead to some degree of degradation, although complete cleavage of the C-glycosidic bond is unlikely.

Q3: I am observing multiple unexpected peaks in my chromatogram after subjecting this compound to alkaline conditions. What are these likely to be?

A3: Flavonoids are generally more susceptible to degradation under alkaline conditions. The C-ring of the flavonoid structure can undergo cleavage, leading to the formation of simpler phenolic compounds and aromatic acids. For this compound, you might observe the formation of:

  • Phloroglucinol derivatives: Arising from the A-ring.

  • Hydroxyphenylacetic acid or similar compounds: Originating from the B-ring. It is important to note that the sugar moiety may remain attached to fragments of the original aglycone.

Q4: What are the likely degradation products under oxidative stress (e.g., H₂O₂)?

A4: The apigenin core of this compound is susceptible to oxidation. The reaction can proceed via the formation of a phenoxyl radical. Further oxidation can lead to the opening of the heterocyclic C-ring and the formation of various oxidized derivatives. The exact identification of these products requires advanced analytical techniques like LC-MS/MS.

Q5: How does heat affect the stability of this compound?

A5: High temperatures can induce the degradation of this compound. The primary thermal degradation product is likely to be Vitexin , resulting from the loss of the rhamnose unit. At very high temperatures, further degradation of the vitexin molecule may occur.[1]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profiles in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • Appearance of different degradation products in seemingly identical experiments.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent pH Ensure accurate and consistent preparation of acidic and basic solutions. Use a calibrated pH meter.
Variable Temperature Use a calibrated oven or water bath with precise temperature control. Monitor the temperature throughout the experiment.
Oxygen Exposure For oxidative degradation studies, ensure consistent exposure to the oxidizing agent. For other studies, consider purging with an inert gas like nitrogen to minimize oxidation.
Light Exposure Protect samples from light, especially during thermal and long-term stability studies, to prevent photodegradation. Use amber vials or cover with aluminum foil.
Sample Purity Use a well-characterized, high-purity standard of this compound. Impurities can lead to misleading degradation profiles.
Issue 2: Difficulty in Identifying Degradation Products

Symptoms:

  • Unknown peaks in the chromatogram that cannot be readily identified.

  • Mass spectrometry data does not provide a clear structure for the degradation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Separation Optimize your HPLC/UPLC method. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve better separation of degradation products.
Low Concentration of Degradants Concentrate the degraded sample before analysis to increase the signal intensity of the degradation products.
Complex Fragmentation Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS fragmentation studies at different collision energies to elucidate the structure.
Lack of Reference Standards If a suspected degradation product is commercially available (e.g., Vitexin), confirm its identity by comparing the retention time and mass spectrum with the reference standard. For novel degradation products, isolation and characterization by NMR may be necessary.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 80°C for 2 hours. Neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 80°C for 30 minutes. Neutralize with 1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method. A C18 column is commonly used for separation.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under different stress conditions. The percentage of degradation is an estimate and can vary based on the exact experimental conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Major Degradation Product(s)
Acidic 1 M HCl80°C2 hours10-20%Vitexin
Alkaline 1 M NaOH80°C30 minutes40-60%Vitexin, C-ring cleavage products
Oxidative 30% H₂O₂Room Temp.24 hours20-40%Oxidized derivatives
Thermal Dry Heat105°C24 hours15-30%Vitexin
Photolytic UV light (254 nm)Room Temp.24 hours5-15%Photodegradation products

Visualizations

Logical Relationship of this compound Degradation

A This compound B Vitexin (Apigenin-8-C-glucoside) A->B Acidic, Thermal, Alkaline Hydrolysis C C-Ring Cleavage Products (e.g., Phloroglucinol derivatives, Hydroxyphenylacetic acid derivatives) A->C Strong Alkaline Conditions D Oxidized Derivatives A->D Oxidative Stress (e.g., H₂O₂)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B1 Acidic (1M HCl, 80°C) A->B1 B2 Alkaline (1M NaOH, 80°C) A->B2 B3 Oxidative (30% H₂O₂, RT) A->B3 B4 Thermal (105°C) A->B4 B5 Photolytic (UV, 254nm) A->B5 C Neutralization (for Acid/Base) B1->C B2->C D HPLC / UPLC-MS/MS Analysis B3->D B4->D B5->D C->D E Data Interpretation & Product Identification D->E

Caption: Workflow for conducting forced degradation studies.

References

"preventing oxidation of Vitexin-2''-O-rhamnoside during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Vitexin-2''-O-rhamnoside during storage.

Troubleshooting Guides

This section addresses common issues encountered during the storage of this compound.

Issue 1: Visible Color Change or Degradation of this compound Powder

  • Question: My solid this compound has changed color (e.g., darkened) during storage. What could be the cause and how can I prevent it?

  • Answer: A color change in solid this compound is often an indicator of degradation, likely due to oxidation. Flavonoids are susceptible to oxidation when exposed to light, high temperatures, and oxygen. To prevent this, ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature. For long-term storage, temperatures of -20°C are recommended.[1][2] Some suppliers also recommend storage at <+8°C in a dry and dark place.[3][4]

Issue 2: Decreased Potency or Purity of this compound in Solution

  • Question: I've observed a decrease in the purity or concentration of my this compound stock solution over time. What is happening and what are the best practices for storing solutions?

  • Answer: this compound in solution is more susceptible to degradation than in its solid form. Factors such as the solvent used, pH, and exposure to air can accelerate oxidation. It is generally not recommended to store solutions for long periods.[1] If storage is necessary, use freshly prepared solutions. For short-term storage, keep solutions at -20°C or -80°C.[5] The choice of solvent is also critical; while soluble in DMSO and Ethanol, the stability in these solvents over time should be monitored.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Issue 3: Inconsistent Results in Assays Using Stored this compound

  • Question: I am getting variable results in my experiments. Could this be related to the stability of my this compound?

  • Answer: Yes, inconsistent experimental results can be a consequence of compound degradation. The oxidation of this compound can lead to the formation of byproducts with different biological activities, thus affecting the accuracy and reproducibility of your assays. It is crucial to use a compound of high purity and to handle and store it correctly to minimize degradation. Regularly checking the purity of your stored compound using a validated analytical method, such as HPLC-UV, is recommended.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container.[1][2] For shorter periods, storage at 2-8°C in a dry and dark place is also acceptable.[3][4] It is crucial to protect the compound from moisture.

Q2: How should I prepare and store solutions of this compound?

A2: It is best to prepare solutions fresh for each experiment. If you need to store a stock solution, dissolve the compound in a suitable solvent like DMSO or ethanol, aliquot it into single-use vials, and store at -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles. Be aware that moisture-absorbing DMSO can reduce solubility.[5]

Q3: What are the signs of this compound oxidation?

A3: Visual signs of oxidation in the solid form can include a change in color, typically a darkening or browning of the yellow powder. In solution, degradation can be detected by a decrease in the concentration of the parent compound and the appearance of new peaks in a chromatogram when analyzed by methods like HPLC.

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: While flavonoids themselves are antioxidants, they can still undergo auto-oxidation.[9][10] The use of other antioxidants to stabilize flavonoid solutions is a common practice in formulation development. However, for laboratory research, it is generally preferred to store the compound under optimal conditions (low temperature, protection from light and oxygen) to maintain its purity without introducing additional substances that could interfere with experiments. If antioxidants are necessary for a specific application, their compatibility and potential interference with the assay must be validated.

Q5: How does pH affect the stability of this compound in solution?

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature (Solid) -20°C (Long-term)[1][2]; 2-8°C (Short-term)[3][4]Minimizes chemical degradation and oxidation rates.
Temperature (Solution) -80°C[5]Significantly slows down degradation kinetics in solution.
Light Exposure Store in the dark (amber vials)[3]Prevents photo-degradation.
Atmosphere Tightly sealed container; consider inert gas (e.g., argon, nitrogen) for long-term storage of solutions.Minimizes exposure to oxygen, a key driver of oxidation.
Moisture Store in a dry place.[3][12]Moisture can accelerate degradation.
pH (Solution) Acidic to neutral (if aqueous)Flavonoids are generally more stable at lower pH.[11]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.05% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[6][13]

  • Flow Rate: Approximately 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance, such as 332-340 nm.[2]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a solution of the stored sample at the same concentration.

    • Inject both the standard and the sample solution into the HPLC system.

    • Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram compared to the standard indicates degradation.

    • Purity can be calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Oxidation start Observed Issue: Inconsistent Results or Visible Degradation check_solid Is the compound in solid form? start->check_solid check_solution Is the compound in solution? check_solid->check_solution No solid_issue Issue: Color Change/ Clumping check_solid->solid_issue Yes solution_issue Issue: Decreased Purity/ Precipitation check_solution->solution_issue Yes storage_conditions_solid Review Solid Storage: - Temperature (-20°C) - Light (Dark) - Moisture (Dry) - Container (Sealed) solid_issue->storage_conditions_solid storage_conditions_solution Review Solution Storage: - Temperature (-80°C) - Freshly Prepared? - Solvent Choice - Freeze-Thaw Cycles? solution_issue->storage_conditions_solution purity_analysis Action: Perform Purity Analysis (HPLC) storage_conditions_solid->purity_analysis storage_conditions_solution->purity_analysis result_pure Result: High Purity purity_analysis->result_pure result_degraded Result: Degraded purity_analysis->result_degraded other_factors Conclusion: Issue likely due to other experimental factors. Review protocol. result_pure->other_factors discard_replace Conclusion: Compound is degraded. Discard and obtain a fresh sample. Implement proper storage protocols. result_degraded->discard_replace

References

"selection of internal standard for Vitexin-2''-O-rhamnoside quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of an internal standard for the accurate quantification of Vitexin-2''-O-rhamnoside. This resource includes frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard (IS) for the quantification of this compound?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal IS should have a similar chemical structure, and consequently, comparable physicochemical properties, chromatographic behavior, and ionization efficiency. This ensures that the IS can effectively compensate for variations during sample preparation and analysis.

Q2: Can I use a stable isotope-labeled (SIL) this compound as an internal standard?

A2: Yes, a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled) is the "gold standard" for an internal standard. SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, providing the most accurate correction for matrix effects and other sources of error. However, the synthesis of a custom SIL-IS can be costly and time-consuming.

Q3: Are there any commercially available and validated internal standards for this compound quantification?

A3: Yes, several studies have successfully used commercially available compounds as internal standards. Hesperidin (B1673128) has been effectively used for UPLC-MS/MS quantification[1][2], and 2-hydroxy-3,5-dinitro benzoic acid has been employed for quantitative Nuclear Magnetic Resonance (qNMR).

Q4: What are some alternative structural analog internal standards I can consider?

A4: Besides hesperidin, other flavonoid glycosides with structural similarities to this compound can be considered. Potential candidates include Rutin , Luteolin-7-glucoside , and Apigenin-7-glucoside . The choice should be validated for your specific matrix and analytical method to ensure no co-elution with other sample components and similar analytical behavior.

Q5: When should I add the internal standard to my samples?

A5: The internal standard should be added as early as possible in the sample preparation workflow. This allows it to account for any analyte loss or variability during all subsequent steps, including extraction, evaporation, and reconstitution.

Internal Standard Selection Guide

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method. This guide provides a summary of recommended and potential internal standards for this compound quantification.

Recommended Internal Standards
Internal StandardAnalytical TechniqueRationale for Selection
Hesperidin UPLC-MS/MSStructurally similar flavonoid glycoside with proven performance in pharmacokinetic studies of this compound[1][2].
2-hydroxy-3,5-dinitro benzoic acid qNMRSimple aromatic compound with distinct NMR signals that do not overlap with those of this compound, suitable for accurate quantification by NMR.
Deuterated this compound LC-MS/MSIdeal internal standard due to identical chemical and physical properties, offering the best correction for matrix effects. Availability may be limited and require custom synthesis.
Potential Alternative Structural Analog Internal Standards
Internal StandardRationale for Consideration
Rutin A common flavonoid glycoside with a similar core structure. Its chromatographic behavior should be evaluated to ensure separation from this compound.
Luteolin-7-glucoside Shares the same aglycone (luteolin) as this compound is a C-glycoside of apigenin, making it a close structural analog. Luteolin is structurally similar to apigenin.
Apigenin-7-glucoside Shares the same aglycone (apigenin) as this compound, differing in the glycosidic linkage position.
Physicochemical Properties Comparison
CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compound C₂₇H₃₀O₁₄578.52-0.9
Hesperidin C₂₈H₃₄O₁₅610.56-0.6
Rutin C₂₇H₃₀O₁₆610.52-1.1
Luteolin C₁₅H₁₀O₆286.242.4

Note: LogP values are predicted and can vary based on the calculation method.

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method using hesperidin as the internal standard[1][2].

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Hesperidin in methanol).

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analyte and IS (e.g., start with 95% A, ramp to 5% A over 5 minutes).

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions (ESI+)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 579.1433.1
Hesperidin (IS) 611.2303.1

4. Method Validation Parameters

ParameterResult
Linearity Range 10 - 2,500 ng/mL
LLOQ 10 ng/mL
Intra-day Precision (RSD%) < 11%
Inter-day Precision (RSD%) < 2.4%
Accuracy (RE%) -9.3% to 1.0%
Recovery ~97.2%

(Data from a pharmacokinetic study in rat plasma[1])

qNMR Method for this compound Quantification

This protocol provides a general guideline for qNMR analysis using an internal standard[3][4].

1. Sample Preparation

  • Accurately weigh a specific amount of this compound and the internal standard (2-hydroxy-3,5-dinitro benzoic acid) into a clean NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Acquisition

  • Spectrometer: 400 MHz or higher

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. This is crucial for accurate quantification.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).

3. Data Processing and Quantification

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both this compound (e.g., a specific aromatic proton) and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • mₛ = Mass of the internal standard

    • V = Volume of the solvent

    • Pₛ = Purity of the internal standard

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor peak shape or splitting of the internal standard peak - Column degradation- Sample overload- Inappropriate mobile phase- Replace the guard column or analytical column.- Reduce the injection volume or sample concentration.- Ensure the mobile phase pH is appropriate for the analyte and IS.
High variability in internal standard peak area across samples - Inconsistent sample preparation (e.g., pipetting errors)- Matrix effects- Incomplete dissolution of the IS- Ensure accurate and consistent addition of the IS to all samples.- Evaluate and optimize the sample cleanup procedure.- Ensure the IS is fully dissolved in the stock solution and the final sample.
Internal standard co-elutes with an interfering peak - Insufficient chromatographic resolution- Modify the mobile phase composition or gradient profile.- Try a different column with a different stationary phase.
Low or no signal for the internal standard - Degradation of the internal standard- Incorrect MS/MS transition settings- Ion suppression- Check the stability of the IS in the sample matrix and storage conditions.- Verify the precursor and product ions for the IS.- Dilute the sample to reduce matrix effects.
Non-linear calibration curve - Saturation of the detector- Cross-talk between analyte and IS MRM transitions- Reduce the concentration of the calibration standards.- Ensure that the MRM transitions for the analyte and IS are specific and do not have overlapping fragments.

Visualizations

Internal_Standard_Selection_Workflow cluster_start Start cluster_is_type Internal Standard Type cluster_sil Stable Isotope-Labeled cluster_analog Structural Analog cluster_validation Method Validation cluster_end End start Define Analytical Goal: Quantification of this compound is_type Choose IS Type start->is_type sil Deuterated or ¹³C-labeled This compound is_type->sil Ideal (if available) analog Select Potential Analogs: - Hesperidin - Rutin - Luteolin-7-glucoside is_type->analog Practical Alternative validation Validate Method: - Specificity - Linearity & Range - Accuracy & Precision - Recovery - Stability sil->validation analog->validation end Routine Analysis validation->end

Caption: Workflow for the selection of an internal standard.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Hesperidin (IS) sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: UPLC-MS/MS experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Vitexin-2''-O-rhamnoside Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in plant extracts is paramount for ensuring product quality, efficacy, and safety. Vitexin-2''-O-rhamnoside, a C-glycosyl flavonoid found in various medicinal plants like Passiflora (passionflower) and Crataegus (hawthorn), is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[1] This guide provides a comparative overview of validated analytical methods for the quantification of this compound in plant extracts, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its comparison with other techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely adopted technique for the separation, identification, and quantification of chemical components in a mixture. Its application in the analysis of this compound from plant extracts has been extensively validated, demonstrating reliability and robustness.

This protocol is based on a validated method for the quantification of this compound in Passiflora extracts.

  • Instrumentation: A Shimadzu Class-VP liquid chromatograph equipped with a UV-VIS detector is utilized.

  • Column: An Ascentis-phenyl Supelco column (250 mm x 4.6 mm i.d., 5 µm) provides efficient separation.

  • Mobile Phase: A gradient elution is performed using ultrapure water (pH = 3.0, Solvent A) and acetonitrile (B52724) (Solvent B). The use of acidified ultrapure water and acetonitrile makes this method cost-effective.

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.4 mL/min.

  • Detection: UV detection is set at 340 nm.

  • Sample Preparation: Plant samples are prepared by water infusion (10% w/v), followed by lyophilization. The dried extracts are stored in amber vials at -20°C.

  • Standard Preparation: A standard stock solution of this compound (200 µg/mL) is prepared in methanol.

Alternative Analytical Methods

While HPLC-UV is a robust and widely used method, other techniques offer advantages in terms of sensitivity, speed, and sample throughput.

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for pharmacokinetic studies where low concentrations of the analyte are expected.

Experimental Protocol: UPLC-MS/MS for this compound in Rat Plasma [2]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer.[2]

  • Column: An ACQUITY UPLC™ BEH C18 column (50 mm x 2.1 mm, i.d., 1.7 µm).[2]

  • Mobile Phase: A gradient elution with a mobile phase composed of acetonitrile and water (containing 0.1% formic acid).[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). The monitored transition for this compound is m/z 579→433.[2]

  • Sample Preparation: Simple protein precipitation with methanol.[2]

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput alternative for the quantification of bioactive compounds in herbal extracts.[3]

Experimental Protocol: RP-HPTLC for this compound in Crataegus oxyacantha Extract [3][4]

  • Stationary Phase: Precoated RP-18 silica (B1680970) gel 60F254 plates.[3][4]

  • Mobile Phase: Acetonitrile–methanol–water–formic acid (10:10:20:0.05, v/v).[3][4]

  • Detection: Densitometric determination at a wavelength of 254 nm in reflection/absorption mode.[3][4]

Comparison of Validated Method Performance

The following table summarizes the key validation parameters for the different analytical methods discussed, providing a clear comparison of their performance characteristics.

ParameterHPLC-UVHPLC-UV[5][6][7]RP-HPLC-UV[1]UPLC-MS/MS[2]RP-HPTLC[4]
Linearity Range 0.5 - 100 µg/mL4.05 - 202.50 µg/mLNot Specified10 - 2500 ng/mLNot Specified
Correlation Coefficient (r) 0.9925 ± 0.0007> 0.998> 0.999Not Specified0.9985 - 0.9992
Limit of Detection (LOD) 100 ng/mL0.6 ng0.02 µg/mLNot Specified100 - 300 ng
Limit of Quantification (LOQ) 200 ng/mL2 ng0.08 µg/mL10 ng/mL310 - 960 ng
Precision (RSD%) < 15%< 3%< 5%< 11% (intra-day), < 2.4% (inter-day)Not Specified
Accuracy (Recovery %) 85 - 115%Not SpecifiedNot Specified-9.3% to 1.0% (RE %)Not Specified

Workflow for Method Validation

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Select_Column Column Selection (e.g., Phenyl, C18) Optimize_Mobile_Phase Mobile Phase Optimization Select_Column->Optimize_Mobile_Phase Set_Detection Detection Wavelength (e.g., 340 nm) Optimize_Mobile_Phase->Set_Detection Linearity Linearity & Range Set_Detection->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation (e.g., Infusion, Lyophilization) Robustness->Sample_Prep Quantification Quantification of This compound Sample_Prep->Quantification

Caption: Workflow for HPLC method development and validation.

References

A Comparative Analysis of the Antioxidant Activity of Vitexin and Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two closely related flavonoids: vitexin (B1683572) and its derivative, Vitexin-2''-O-rhamnoside. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating natural compounds for therapeutic applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates greater antioxidant potency. The following table summarizes the available comparative data for vitexin and this compound.

CompoundAssayIC50 Value (µg/mL)Reference
VitexinDPPH15.5[1]
This compoundDPPH12.8[1]

Note: Direct comparative data for other antioxidant assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) for the purified compounds are limited in the current literature. However, various studies indicate that both compounds, often found in plant extracts, contribute significantly to the overall antioxidant capacity measured by these assays.

Based on the available DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay data, this compound exhibits a slightly stronger antioxidant activity than vitexin.[1]

Mechanisms of Antioxidant Action: A Look at the Signaling Pathways

Vitexin and this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense systems.

Vitexin is well-documented to activate the MAPK-Nrf2/ARE signaling pathway .[2][3] Oxidative stress triggers the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn leads to the phosphorylation and activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[2]

vitexin_pathway vitexin Vitexin mapk MAPK Activation vitexin->mapk nrf2_activation Nrf2 Activation mapk->nrf2_activation nrf2_translocation Nrf2 Translocation to Nucleus nrf2_activation->nrf2_translocation are ARE Binding nrf2_translocation->are antioxidant_enzymes Upregulation of Antioxidant Enzymes (HO-1, SOD) are->antioxidant_enzymes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Vitexin's MAPK-Nrf2/ARE Signaling Pathway

This compound , on the other hand, has been shown to improve the phosphorylation of the PI3K/Akt signaling pathway .[4] The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial regulator of cell survival and metabolism. Its activation can lead to an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby mitigating oxidative stress.[5]

v2or_pathway v2or This compound pi3k_akt PI3K/Akt Phosphorylation v2or->pi3k_akt antioxidant_enzymes Increased Activity of Antioxidant Enzymes (SOD, GSH-Px) pi3k_akt->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

This compound's PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

dpph_workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix DPPH solution with test compounds prep_dpph->mix prep_samples Prepare serial dilutions of test compounds prep_samples->mix incubate Incubate in the dark (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

DPPH Radical Scavenging Assay Workflow

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve vitexin or this compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a fixed volume of the DPPH solution to the various concentrations of the test compounds. A control containing the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

abts_workflow prep_abts Generate ABTS•+ by reacting ABTS with potassium persulfate dilute_abts Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->dilute_abts mix Mix ABTS•+ solution with test compounds dilute_abts->mix prep_samples Prepare serial dilutions of test compounds prep_samples->mix incubate Incubate at room temp (e.g., 6 minutes) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

ABTS Radical Scavenging Assay Workflow

Procedure:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of vitexin or this compound.

  • Reaction: Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Conclusion

Both vitexin and this compound are potent antioxidants. The available quantitative data from the DPPH assay suggests that this compound may possess slightly superior radical scavenging activity. Mechanistically, they appear to exert their antioxidant effects through distinct signaling pathways, with vitexin primarily activating the MAPK-Nrf2/ARE pathway and this compound influencing the PI3K/Akt pathway. This difference in their molecular mechanisms may have implications for their therapeutic applications in various oxidative stress-related diseases. Further head-to-head comparative studies employing a broader range of antioxidant assays are warranted to provide a more complete picture of their relative antioxidant efficacies.

References

A Comparative Pharmacokinetic Analysis of Vitexin-2''-O-rhamnoside and Other Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of vitexin-2''-O-rhamnoside and other notable flavonoid glycosides. An understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their evaluation as potential therapeutic agents. This document synthesizes key pharmacokinetic data from preclinical studies, outlines common experimental methodologies, and illustrates the metabolic pathways involved.

Executive Summary

Flavonoids, a diverse group of plant secondary metabolites, are lauded for their potential health benefits, including antioxidant and anti-inflammatory effects.[1] However, their therapeutic application is often hampered by poor oral bioavailability.[1] Flavonoids typically exist in nature as glycosides, and the type of sugar moiety and the nature of the glycosidic bond (O- or C-linked) significantly influence their pharmacokinetic behavior.[1][2]

This compound, a C-glycoside, demonstrates low oral bioavailability, a characteristic common to many flavonoid glycosides.[1][3] Studies indicate that its absorption is governed by passive diffusion but is also limited by the P-glycoprotein (P-gp) efflux transporter.[1][4] Like many flavonoids, it undergoes extensive first-pass metabolism, primarily in the intestine.[1][5] The C-glycosidic bond found in vitexin (B1683572) and its derivatives is generally more stable than the O-glycosidic bonds of other flavonoids, which affects their metabolic fate.[1] This guide highlights that while glycosylation can improve the stability of flavonoids, significant challenges remain in achieving systemic delivery, necessitating advanced formulation strategies to enhance their therapeutic efficacy.[2]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and other selected flavonoid glycosides from various preclinical studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as animal models, dosages, and analytical methods.

CompoundAnimal ModelDose and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
This compound Mouse30 mg/kg (oral)---4.89[3]
This compound Rat30 mg/kg (oral)0.820.23146.73 (µg·min/mL)5.63[6]
This compound + Verapamil Rat30 mg/kg (oral)1.270.26260.17 (µg·min/mL)9.99[6]
Vitexin Rat30 mg/kg (oral)0.510.26-4.91[1][7]
Quercetin Human----<1[8]
Rutin (Quercetin-3-O-rutinoside) Human----Low[9][10]
Isoquercitrin (Quercetin-3-O-glucoside) Human----Higher than Rutin[9][10]
Daidzin (Daidzein-7-O-glucoside) Human----Higher than Daidzein[11][12]

Experimental Protocols

The pharmacokinetic parameters detailed above are typically derived from studies following a standardized workflow. Below is a generalized protocol for assessing the pharmacokinetics of flavonoid glycosides.

Animal Studies
  • Animal Models: Sprague-Dawley rats or Kunming mice are commonly used models.[3][4][7] Animals are typically fasted overnight before the experiment to ensure an empty gastrointestinal tract.

  • Dosing and Administration: The compound of interest is administered via oral gavage (p.o.) or intravenous injection (i.v.).[3][13] Oral doses are often dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). Intravenous doses are usually dissolved in a saline solution, sometimes with a co-solvent like propylene (B89431) glycol.[6]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-administration (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6][14]

Analytical Method
  • Sample Preparation: A simple protein precipitation method is often employed. An organic solvent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma samples to precipitate proteins.[14] After vortexing and centrifugation, the supernatant is collected for analysis.

  • Quantification: The concentration of the flavonoid glycoside in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3][14] An internal standard is used to ensure accuracy.[14]

    • Chromatographic Separation: A C18 column is typically used for separation with a gradient elution mobile phase, often consisting of acetonitrile and water with a modifier like formic acid to improve peak shape.[14]

    • Mass Spectrometry Detection: For UPLC-MS/MS, quantification is achieved using multiple reaction monitoring (MRM) in positive or negative ion mode, which provides high sensitivity and selectivity.[14]

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental methods with software like DAS (Drug and Statistics) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), and elimination half-life (t1/2).[6][7] The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for pharmacokinetic studies and the metabolic fate of flavonoid glycosides.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Data Analysis Phase A Animal Model Selection (e.g., Rats, Mice) B Dosing & Administration (Oral or Intravenous) A->B C Serial Blood Sampling (Predetermined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F UPLC-MS/MS Analysis (Quantification) E->F G Pharmacokinetic Modeling (e.g., Non-compartmental) F->G H Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) G->H

Caption: Typical workflow of a comparative pharmacokinetic study.

G cluster_gi Gastrointestinal Tract cluster_abs Absorption & Metabolism Ingestion Oral Ingestion of Flavonoid Glycoside Stomach Stomach Ingestion->Stomach SmallIntestine Small Intestine (Enterocytes) Stomach->SmallIntestine LargeIntestine Large Intestine SmallIntestine->LargeIntestine Absorption Passive Diffusion SmallIntestine->Absorption Uptake Efflux P-glycoprotein (P-gp) Efflux SmallIntestine->Efflux Microbiota Gut Microbiota Metabolism LargeIntestine->Microbiota Absorption->Efflux Limits Absorption Systemic Systemic Circulation Absorption->Systemic Aglycone Aglycone Formation Microbiota->Aglycone Aglycone->Systemic Absorption

Caption: Absorption and metabolism of flavonoid glycosides in the gut.

This compound has been shown to improve immunosuppression and oxidative stress by modulating the PI3K/Akt signaling pathway.[13] This pathway is crucial for cell survival and proliferation.

G VOR This compound PI3K PI3K VOR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Promotion of Cell Survival Akt->CellSurvival

References

A Comparative Guide to Cross-Validated Analytical Methods for Vitexin-2''-O-rhamnoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of Vitexin-2''-O-rhamnoside, a key bioactive flavonoid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of performance characteristics and experimental protocols to aid in the selection of the most suitable method for their specific application. The data presented is compiled from peer-reviewed studies that have established the validity of these techniques.

Comparative Analysis of Validated Method Performance

The performance of an analytical method is determined by several key validation parameters. Below is a summary of quantitative data for three distinct High-Performance Liquid Chromatography (HPLC) methods and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method used for the determination of this compound.

Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters for this compound

ParameterHPLC Method 1 (Isocratic)[1][2][3]HPLC Method 2 (Gradient)[4]UPLC-MS/MS Method[5]
Linearity Range 4.05–202.50 µg/mL0.5–100 µg/mL10–2500 ng/mL
Correlation Coefficient (r²) > 0.998~ 0.9925Not explicitly stated, but linear
Limit of Detection (LOD) 0.6 ng (on column)Not explicitly stated< 10 ng/mL
Limit of Quantitation (LOQ) 2 ng (on column)Not explicitly stated10 ng/mL
Intra-day Precision (RSD%) 1.64%< 11%< 11%
Inter-day Precision (RSD%) 1.88%< 2.4%< 2.4%
Accuracy (Recovery %) Not explicitly statedNot explicitly stated-9.3% to 1.0% (as RE%)
Extraction Recovery (%) Not explicitly statedNot explicitly stated97.2 ± 2.6%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline the protocols for the compared methods.

Method 1: Isocratic HPLC-UV

This method was developed for the simultaneous determination of this compound along with four other flavonoids in hawthorn.[1][2][3]

  • Instrumentation : High-Performance Liquid Chromatograph with UV detection.[1]

  • Column : Shim-pack VP-ODS C18, 250 mm × 4.6 mm i.d., 5 µm particle size.[1]

  • Mobile Phase : An isocratic mixture of tetrahydrofuran, acetonitrile (B52724), and 0.05% phosphoric acid solution in a ratio of 20:3:77 (v/v/v).[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV detection at a wavelength of 360 nm.[1]

  • Analysis Time : 25 minutes.[1]

  • Quantification : Based on the external standard method by comparing retention time and UV spectra against a pure standard.[1] The retention time for this compound was approximately 10.97 minutes.[1]

Method 2: Gradient HPLC-DAD-UV

This method was developed and validated for quantifying this compound in Passiflora L. extracts.[4]

  • Instrumentation : Shimadzu® Class-VP liquid phase chromatograph with a Diode Array Detector (DAD-UV).[4]

  • Column : Supelco Ascentis-phenyl, 250 mm × 4.6 mm i.d., 5 µm particle size.[4]

  • Mobile Phase : A gradient elution using ultrapure water (pH = 3.0, Solvent A) and acetonitrile (Solvent B).[4]

  • Flow Rate : 1.4 mL/min.[4]

  • Detection : UV detection at a wavelength of 340 nm.[4]

  • Analysis Time : 16 minutes.[4]

  • Sample Preparation : Samples were prepared by water infusion (10% w/v), lyophilized, and reconstituted in ultrapure water before injection.[4]

Method 3: UPLC-ESI-MS/MS

This highly sensitive method was developed for the determination and pharmacokinetic study of this compound in rat plasma.[5]

  • Instrumentation : Ultra-Performance Liquid Chromatography coupled with an Electrospray Ionization Tandem Mass Spectrometer (UPLC-ESI-MS/MS).[5]

  • Column : ACQUITY UPLC™ BEH C18, 50 mm × 2.1 mm, i.d., 1.7 µm particle size.[5]

  • Mobile Phase : Gradient elution with a mobile phase composed of acetonitrile and water.[5]

  • Sample Preparation : Protein precipitation from plasma using methanol.[5]

  • Quantification : Based on calibration curves obtained by spiking blank plasma with known concentrations of the analyte.[5]

Methodology and Workflow Diagrams

Visualizing the workflow for method validation and comparison is essential for understanding the logical sequence of operations.

G General Workflow for Analytical Method Cross-Validation cluster_dev Method Development & Initial Validation cluster_comp Comparative Analysis cluster_decision Conclusion A Method A Development (e.g., HPLC Isocratic) valA Single-Lab Validation (Method A) (Accuracy, Precision, Linearity, LOD, LOQ) A->valA B Method B Development (e.g., HPLC Gradient) valB Single-Lab Validation (Method B) (Accuracy, Precision, Linearity, LOD, LOQ) B->valB C Define Acceptance Criteria for Cross-Validation/Comparison valA->C valB->C D Analyze Same Set of Samples with Method A and Method B C->D E Statistical Comparison of Results (e.g., t-test, F-test) D->E F Equivalence Assessment E->F G Methods are Equivalent for Intended Use F->G Pass H Methods are Not Equivalent Investigate Discrepancies F->H Fail G HPLC Method Development & Validation Pathway cluster_validation Validation Parameters A Define Analytical Target: This compound B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimize Method Parameters (Flow rate, Gradient, Temp.) B->C D Method Validation C->D E Specificity D->E F Linearity & Range D->F G Precision (Intra/Inter-day) D->G H Accuracy (Recovery) D->H I LOD & LOQ D->I J Robustness D->J K Method Application (Sample Quantification) E->K F->K G->K H->K I->K J->K

References

"bioactivity comparison of Vitexin-2''-O-rhamnoside from different plant sources"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactivity of Vitexin-2''-O-rhamnoside, a notable flavonoid glycoside, from various botanical sources reveals a spectrum of therapeutic potentials. This guide offers an objective comparison based on available experimental data, focusing on the antioxidant, anti-inflammatory, and antinociceptive properties of this compound as identified in different plant species.

This compound has been isolated from a range of plants, including species of Hawthorn (Crataegus), Passionflower (Passiflora), and Allophylus edulis. While direct comparative studies on the bioactivity of the purified compound from different origins are scarce, analysis of extracts with quantified levels of this compound provides valuable insights into its potential efficacy.

Quantitative Bioactivity Data

The following tables summarize the concentration of this compound found in various plant sources and the associated bioactivities of the plant extracts. It is important to note that the bioactivity is attributed to the entire extract, wherein this compound is a significant component.

Table 1: Concentration of this compound in Different Plant Sources

Plant SpeciesPlant PartConcentration of this compoundReference
Crataegus turkestanicaLeaves4.25 mg/g DW[1]
Crataegus curvisepalaLeaves0.03 mg/g DW[1]
Crataegus pseudoheterophyllaFruits0.17 mg/g DW[2]
Passiflora foetidaLeaves7.21% of lyophilized aqueous extract
Passiflora setaceaLeaves3.66% of lyophilized aqueous extract
Passiflora alataLeaves2.89% of lyophilized aqueous extract
Echinodorus scaberLeaves5.43 to 33.13 µg/mg of extract[3]
Allophylus edulisLeavesMajor compound in hydromethanolic fraction[4]
Averrhoa carambolaNot specifiedIdentified as a key compound in potent antioxidant extract[5]

Table 2: Comparative Bioactivity of Plant Extracts Containing this compound

BioactivityPlant SpeciesExtract/FractionKey ResultAssayReference
AntioxidantCrataegus spp.Leaf and Flower ExtractsActivity ranged from 0.9 to 4.65 mmol Fe++/g DWFRAP[6]
AntioxidantAverrhoa carambolaAqueous ExtractShowed antioxidant activity rivaling quercetinDPPH[5]
Anti-inflammatoryAllophylus edulisLyophilized InfusionSignificant reduction in paw edema and neutrophil migrationCarrageenan-induced paw edema[4]
Anti-inflammatoryEphedra spp.Not specifiedIdentified as a potential core compound for anti-acute lung injury activityIn vitro ALI model[7]
AntinociceptiveEchinodorus scaberLeaf ExtractReduced writhes by 36.4-62.5% at 10 mg/kg and 47.4-79.8% at 50 mg/kgAcetic acid-induced writhing[3]
AntimicrobialCrataegus spp.Leaf and Flower ExtractsNo significant activity against S. aureusNot specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of this compound in plant extracts is crucial for comparative analysis. A common method involves Reverse-Phase HPLC with a Diode-Array Detector (DAD).

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, often an aqueous-methanolic or aqueous-ethanolic solution. The resulting extract is filtered and, if necessary, concentrated.

  • Chromatographic Conditions:

    • Column: A C18 or phenyl column is typically used.

    • Mobile Phase: A gradient elution is employed, commonly with a mixture of acidified water (e.g., with formic or acetic acid) and acetonitrile (B52724) or methanol.

    • Detection: The DAD is set to monitor at the maximum absorbance wavelength for this compound, which is around 340 nm.

    • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration in the plant extracts is then determined by comparing the peak area to the calibration curve.

Antioxidant Activity Assays

1. Ferric-Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Procedure: The plant extract is mixed with the FRAP reagent and incubated. The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

2. 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This assay evaluates the ability of the extract to donate a hydrogen atom to the stable DPPH radical.

  • Procedure: The plant extract is incubated with a methanolic solution of DPPH. In the presence of an antioxidant, the violet color of the DPPH radical fades.

  • Measurement: The decrease in absorbance is measured at approximately 517 nm.

  • Quantification: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is often determined to compare the potency of different extracts.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Procedure: The plant extract is administered to the animals, usually orally. After a set period, a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of a control group that received only the vehicle.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing this compound and a potential signaling pathway involved in its anti-inflammatory action.

G cluster_0 Extraction & Preparation cluster_1 Analysis cluster_2 Results plant Plant Material (Leaves, Flowers, etc.) extract Crude Extract plant->extract Solvent Extraction hplc HPLC-DAD Analysis extract->hplc bioassay Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) extract->bioassay quant Quantification of this compound hplc->quant activity Bioactivity Measurement bioassay->activity G cluster_pathway Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) receptor Cell Surface Receptor stimulus->receptor nfkb_path NF-κB Pathway Activation receptor->nfkb_path cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_path->cytokines inflammation Inflammatory Response cytokines->inflammation v2or This compound v2or->nfkb_path Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants such as hawthorn, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) and in living organisms (in vivo), offering valuable insights for researchers, scientists, and drug development professionals. The unique C-glycosidic bond in its structure enhances its metabolic stability, making it a promising candidate for therapeutic development.[3]

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies, enabling a direct comparison of this compound's efficacy across different experimental models.

Table 1: Anti-inflammatory and Immunomodulatory Activity
Parameter In Vitro Results In Vivo Results
Model Human fibroblasts stimulated with UVB radiation or lipopolysaccharide (LPS).[4]Cyclophosphamide-induced immunosuppressed BALB/c mice.[2]
Key Markers Interleukin-6 (IL-6), Interleukin-8 (IL-8).[4]Spleen and thymus indices, lymphocyte proliferation (T and B cells), Natural Killer (NK) and Cytotoxic T Lymphocyte (CTL) cell activities, cytokines (IFN-γ, IL-2, IL-6, IL-12).[2]
Concentration / Dose Not specified.50-200 mg/kg (intragastric administration) for 14 days.[5]
Observed Effect A standardized extract containing 12% this compound demonstrated anti-inflammatory activity by reducing IL-6 and IL-8 levels.[4]Significantly improved spleen and thymus indices, restored peripheral blood levels, promoted T and B lymphocyte proliferation, enhanced NK and CTL activities, and increased the secretion and mRNA expression of IFN-γ, IL-2, IL-6, and IL-12.[2]
Mechanism Insight Reduction of pro-inflammatory cytokines.[4]Enhancement of both humoral and cellular immunity.[2]
Table 2: Antioxidant Activity
Parameter In Vitro Results In Vivo Results
Model Human adipose-derived stem cells (hADSCs) exposed to hydrogen peroxide (H₂O₂).[6][7]Cyclophosphamide-treated mice.[5]
Key Markers Cell viability, apoptosis/necrosis, intracellular caspase-3 activity.[6][7]Activities of Glutathione Peroxidase (GSH-Px), Catalase (CAT), Superoxide Dismutase (SOD), and Total Antioxidant Capacity (T-AOC); level of Malondialdehyde (MDA).[5]
Concentration / Dose 62.5 μM (pretreatment for 24h).[5][6]50-200 mg/kg (intragastric administration) for 14 days.[5]
Observed Effect Significantly ameliorated morphological distortion, nuclear condensation, decreased intracellular caspase-3 activity, and reduced the percentage of apoptotic/necrotic cells.[6][7] No cytotoxic effect was observed at concentrations up to 250 μM.[6][7]Increased the activities of GSH-Px, CAT, SOD, and T-AOC, and decreased the level of MDA in a dose-dependent manner.[5]
Mechanism Insight Protection against H₂O₂-mediated oxidative stress damage.[6][7]Alleviation of oxidative stress by enhancing the endogenous antioxidant defense system.[5]
Table 3: Anticancer Activity
Parameter In Vitro Results In Vivo Results
Model Human breast cancer cells (MCF-7).[5]Data not available from the provided search results.
Key Markers DNA synthesis.[5]-
Concentration / Dose IC₅₀ of 17.5 μM.[5]-
Observed Effect Strongly inhibits DNA synthesis.[5]-
Mechanism Insight Inhibition of cell proliferation.[1][5]-

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

In Vitro Antioxidant Activity in hADSCs[6][7]
  • Cell Culture: Human adipose-derived stem cells (hADSCs) were isolated and cultured.

  • Treatment: Cells were pretreated with 62.5 μM this compound for 24 hours.

  • Oxidative Stress Induction: Following pretreatment, cells were exposed to 500 μM hydrogen peroxide (H₂O₂) for an additional 4 hours.

  • Analysis: The effects on cell morphology, nuclear condensation, intracellular caspase-3 activity, and the percentage of apoptotic/necrotic cells were evaluated using morphological assays, immunocytochemistry, and flow cytometry.

In Vivo Immunomodulatory and Antioxidant Activity in Mice[2][5]
  • Animal Model: BALB/c mice were rendered immunocompromised by treatment with cyclophosphamide (B585).

  • Administration: this compound was administered via oral gavage at doses of 50, 100, and 200 mg/kg for 14 days.

  • Immunological Assessment: Spleen and thymus indices were calculated. The proliferation of T and B lymphocytes was measured. The activities of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTL) were determined. The levels of cytokines IFN-γ, IL-2, IL-6, and IL-12 in the serum were quantified.

  • Antioxidant Assessment: The activities of antioxidant enzymes (GSH-Px, CAT, SOD) and Total Antioxidant Capacity (T-AOC) were measured. The level of malondialdehyde (MDA), a marker of lipid peroxidation, was also determined.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows associated with the actions of this compound.

cluster_0 In Vitro Antioxidant Effect Workflow hADSCs hADSCs Culture Pretreat Pretreatment (62.5 µM VOR, 24h) hADSCs->Pretreat H2O2 H₂O₂ Induction (500 µM, 4h) Pretreat->H2O2 Analysis Analysis (Morphology, Apoptosis, Caspase-3) H2O2->Analysis

Caption: Workflow for in vitro antioxidant and anti-apoptotic activity assessment.

cluster_1 In Vivo Immunomodulation Workflow Mice Immunosuppressed Mice (Cyclophosphamide) Treatment VOR Treatment (50-200 mg/kg, 14 days) Mice->Treatment Immune_Analysis Immunological Analysis (Spleen, Thymus, Lymphocytes, Cytokines) Treatment->Immune_Analysis Antioxidant_Analysis Antioxidant Analysis (SOD, CAT, GSH-Px, MDA) Treatment->Antioxidant_Analysis

Caption: Workflow for in vivo immunomodulatory and antioxidant activity assessment.

cluster_2 PI3K/Akt Signaling Pathway Activation VOR This compound PI3K PI3K VOR->PI3K pPI3K p-PI3K PI3K->pPI3K Akt Akt pAkt p-Akt Akt->pAkt pPI3K->Akt Immune_Response Enhanced Immune Response (Cytokine Secretion) pAkt->Immune_Response Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition

References

Synergistic Interactions of Vitexin-2''-O-rhamnoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synergistic effects of Vitexin-2''-O-rhamnoside (VR) with other bioactive compounds, offering valuable insights for researchers, scientists, and drug development professionals. The presented data, compiled from recent scientific literature, highlights the enhanced therapeutic potential of VR in combination therapies, particularly in the realms of anti-inflammatory and antioxidant applications.

Synergistic Anti-inflammatory and Gut Health Promoting Effects of this compound and Pellitorine

A notable synergistic relationship has been identified between this compound, a flavonoid glycoside, and Pellitorine (PT), an N-isobutylamide.[1] Their combined application has demonstrated significant enhancements in gut health and anti-inflammatory responses.

Quantitative Data Summary

The following tables summarize the key findings from a study investigating the synergistic effects of a diet supplemented with this compound and Pellitorine on the growth performance and intestinal morphology of broiler chickens.

Table 1: Effects on Growth Performance [1]

Treatment GroupAverage Daily Gain ( g/day/bird )
Control40.28 ± 1.15
Piper sarmentosum Extract (PSE)41.35 ± 1.07
Pellitorine (PT)41.59 ± 1.23
This compound (VR)41.87 ± 1.18
VR + PT 43.04 ± 1.11 *

Indicates a statistically significant increase compared to the control group (p < 0.05).

Table 2: Effects on Intestinal Morphology (Duodenum) [1]

Treatment GroupVillus Height (μm)Crypt Depth (μm)Villus Height to Crypt Depth Ratio (V/C)
Control1189.3 ± 45.7178.2 ± 10.16.67 ± 0.29
PSE1298.5 ± 50.2165.4 ± 8.97.85 ± 0.35
PT1311.2 ± 55.1163.7 ± 9.58.01 ± 0.41
VR1285.6 ± 48.9168.1 ± 9.27.65 ± 0.38
VR + PT 1355.7 ± 60.3 159.8 ± 8.5 8.48 ± 0.45

Indicates a statistically significant difference compared to the control group (p < 0.05).

Signaling Pathways

The synergistic anti-inflammatory effects of this compound and Pellitorine are believed to be mediated through the modulation of the PI3K/Akt and NF-κB signaling pathways. The combination of these compounds likely leads to a more potent inhibition of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates IκBα IκBα Akt->IκBα phosphorylates (inactivates) NFκB NF-κB IκBα->NFκB inhibits NFκB_n NF-κB NFκB->NFκB_n translocates to Gene Pro-inflammatory Gene Expression NFκB_n->Gene promotes VR_PT This compound + Pellitorine VR_PT->PI3K inhibit VR_PT->Akt inhibit VR_PT->NFκB inhibit

PI3K/Akt/NF-κB Signaling Pathway Inhibition

Synergistic Antioxidant Effects of Piper sarmentosum and Guava Leaf Extracts

A synergistic antioxidant effect has been observed when an extract of Piper sarmentosum (containing this compound and Pellitorine) is combined with a guava leaf extract.[2]

Quantitative Data Summary

The synergistic antioxidant capacity was evaluated using the ABTS and FRAP assays.

Table 3: Synergistic Antioxidant Activity [2]

AssayExpected Additive Effect (mM TE/g)Observed Effect of Combination (mM TE/g)Synergistic Increase (%)
ABTS1.111.219.0%
FRAP0.851.0827.0%
Experimental Workflow

The following diagram illustrates the general workflow for assessing the synergistic antioxidant activity of plant extracts.

G start Start: Prepare Plant Extracts extract_A Piper sarmentosum Extract (PSE) start->extract_A extract_B Guava Leaf Extract (GE) start->extract_B combination 1:1 Combination of PSE and GE extract_A->combination antioxidant_assays Perform Antioxidant Assays (ABTS & FRAP) extract_A->antioxidant_assays extract_B->combination extract_B->antioxidant_assays combination->antioxidant_assays data_analysis Data Analysis antioxidant_assays->data_analysis synergy_determination Determine Synergistic Effect data_analysis->synergy_determination end End: Report Findings synergy_determination->end

Workflow for Synergistic Antioxidant Assay

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is a general method for determining the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[3]

  • Treatment:

    • Prepare stock solutions of this compound, Pellitorine, and their combination in DMSO.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control (cells with media and DMSO) and a positive control (cells with LPS and no test compound).

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[3]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.

Antioxidant Activity Assays

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Reagent Preparation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react for 12-16 hours in the dark to form the ABTS radical cation.[2]

  • Assay Procedure: Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. Add the plant extract to the ABTS solution and measure the decrease in absorbance after a set incubation time.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl3) solution (20 mM) in a 10:1:1 ratio.[2]

  • Assay Procedure: Add the plant extract to the FRAP reagent and incubate at 37°C. Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.[2]

Conclusion

The presented data strongly suggests that this compound, when combined with other bioactive compounds like Pellitorine or in complex extracts, exhibits significant synergistic effects. These findings open promising avenues for the development of novel and more effective therapeutic strategies for inflammatory conditions and diseases associated with oxidative stress. Further research is warranted to fully elucidate the underlying molecular mechanisms and to explore the clinical potential of these synergistic combinations.

References

Comparative Quantification of Vitexin-2''-O-rhamnoside in Various Passiflora Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Vitexin-2''-O-rhamnoside content across different species of the Passiflora genus. The data presented is compiled from recent scientific literature and is intended for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes the analytical workflow.

Quantitative Analysis of this compound

The concentration of this compound, a significant bioactive flavonoid, varies considerably among different Passiflora species. The following table summarizes the quantitative findings from several studies.

Passiflora SpeciesPlant PartExtraction MethodAnalytical MethodThis compound ContentReference
Passiflora foetidaLeavesWater Infusion (10% w/v), LyophilizationHPLC-DAD-UV7.21% of lyophilized extract[1]
Passiflora setaceaLeavesWater Infusion (10% w/v), LyophilizationHPLC-DAD-UV3.66% of lyophilized extract[1]
Passiflora alataLeavesWater Infusion (10% w/v), LyophilizationHPLC-DAD-UV2.89% of lyophilized extract[1]
Passiflora alataLeavesNot SpecifiedHPLC~9.70% to ~11.90%[2]
Passiflora alataNot SpecifiedDry ExtractNot Specified12%[3]
Passiflora caeruleaLeaves50% Ethanol with Ultrasonic TreatmentUHPLC/LC-MS51.084 µg/mL in extract[4]

It is noteworthy that different extraction and analytical methods can influence the reported concentrations. For instance, the values for Passiflora alata show variation, which could be attributed to differences in the specific plant material, extraction process, and analytical techniques used in the respective studies.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and comparison of results. The following sections outline the key experimental protocols for the quantification of this compound in Passiflora species.

Sample Preparation: Water Infusion and Lyophilization[1][2]
  • Infusion: 10 grams of dried and powdered leaves are infused with 100 mL of boiling water (95°C), maintaining a plant-to-solvent ratio of 1:10 (w/v) for 10 minutes.

  • Filtration and Centrifugation: The infusion is filtered and then centrifuged at 5000 rpm for 30 minutes.

  • Lyophilization: The supernatant is collected, frozen, and then lyophilized to obtain a dry extract.

  • Storage: The lyophilized extract is stored in amber vials at -20°C.

  • Sample for Analysis: For HPLC analysis, 1.0 mg of the dried crude extract is dissolved in 1 mL of a methanol:water (1:1, v/v) solution and filtered through a 0.22 µm membrane before injection.[5]

Sample Preparation: Ethanolic Extraction with Ultrasonication[5]
  • Extraction: A weighed amount of the plant material (e.g., 0.714g of Passiflora caerulea leaves) is mixed with 10 mL of 50% ethanol.

  • Ultrasonication: The mixture is subjected to ultrasonic treatment in an ultrasound bath for 30 minutes to enhance extraction efficiency.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[1][2]
  • System: Shimadzu Class-VP liquid phase chromatograph.

  • Column: Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).

  • Mobile Phase: A gradient elution was performed using ultrapure water (pH = 3.0, adjusted with glacial acetic acid) as Solvent A and acetonitrile (B52724) as Solvent B.

  • Flow Rate: 1.4 mL/min.

  • Detection: UV detection was carried out at a wavelength of 340 nm.

  • Total Analysis Time: 16 minutes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in Passiflora species, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage plant_material Passiflora Plant Material (e.g., Leaves) extraction Extraction (e.g., Infusion, Ultrasonication) plant_material->extraction filtration Filtration & Centrifugation extraction->filtration lyophilization Lyophilization (to obtain dry extract) filtration->lyophilization dissolution Dissolution in Solvent & Filtration lyophilization->dissolution hplc HPLC-DAD-UV Analysis dissolution->hplc Injection quantification Quantification (based on standard curve) hplc->quantification Chromatogram

Caption: Experimental workflow for this compound quantification.

References

A Comparative Analysis of Extraction Techniques for Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Vitexin-2''-O-rhamnoside, a flavonoid glycoside found predominantly in species of the Crataegus (hawthorn) genus, has garnered significant interest for its potential pharmacological activities. This guide provides a comparative analysis of various techniques for its extraction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

The choice of extraction technique significantly impacts the yield, purity, and sustainability of the process. Traditional methods such as maceration and Soxhlet extraction are often contrasted with modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). This comparison delves into the efficiency and practical application of these methods for isolating this compound.

Quantitative Comparison of Extraction Techniques

The efficiency of different extraction methods for this compound is summarized in the table below. The data highlights the superior performance of modern techniques, which offer higher yields in significantly shorter timeframes.

Extraction TechniquePlant MaterialKey ParametersThis compound Yield (mg/g of dry plant)Reference
Microwave-Assisted Extraction (MAE) Crataegus monogyna (leaves and flowers)50% Ethanol (B145695), 3 minutes, 60°C~6.6[1]
Ultrasound-Assisted Extraction (UAE) Crataegus monogyna (leaves and flowers)50% Ethanol, 30 minutes, Room TemperatureNot explicitly quantified, but higher than maceration and Soxhlet[1]
Soxhlet Extraction Crataegus monogyna (leaves and flowers)50% Ethanol, 6 hoursLower than UAE and MAE[1]
Maceration Crataegus monogyna (leaves and flowers)50% Ethanol, 24 hoursLower than UAE and MAE[1]
Reflux Extraction Crataegus pinnatifida (leaves)70% Ethanol-water62.3[2]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided to ensure reproducibility and aid in the practical application of these methods.

Sample Preparation

Prior to extraction, the plant material (top branches, flowers, and leaves of Crataegus monogyna) is dried and powdered to a uniform consistency to increase the surface area for solvent interaction.

Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to rapidly heat the solvent and plant material, leading to the efficient extraction of the target compound.

  • Apparatus: A microwave extraction system.

  • Procedure:

    • Place the powdered plant material into a microwave-transparent vessel.

    • Add 50% ethanol as the extraction solvent.

    • Irradiate the mixture in the microwave extractor for 3 minutes at a controlled temperature of 60°C.[1]

    • After extraction, the mixture is filtered to separate the extract from the solid plant residue.

    • The filtrate is then concentrated to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing the release of intracellular compounds.

  • Apparatus: An ultrasonic bath or probe sonicator.

  • Procedure:

    • Suspend the powdered plant material in 50% ethanol in a suitable flask.

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Sonicate the mixture for 30 minutes at room temperature.[1]

    • Following sonication, filter the mixture to separate the extract.

    • Concentrate the filtrate to yield the crude extract.

Soxhlet Extraction

A traditional and continuous solid-liquid extraction method, Soxhlet extraction allows for the repeated washing of the plant material with a fresh portion of the solvent.

  • Apparatus: Soxhlet extractor, heating mantle, condenser.

  • Procedure:

    • Place the powdered plant material in a thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 50% ethanol.

    • Heat the solvent to its boiling point. The solvent vapor bypasses the thimble, condenses, and drips back onto the plant material, extracting the desired compounds.

    • Continue the extraction process for 6 hours.[1]

    • After extraction, the solvent containing the extract is concentrated.

Maceration

Maceration is a simple extraction technique that involves soaking the plant material in a solvent for an extended period.

  • Procedure:

    • Place the powdered plant material in a sealed container.

    • Add 50% ethanol and seal the container to prevent solvent evaporation.

    • Allow the mixture to stand at room temperature for 24 hours with occasional agitation.[1]

    • After the maceration period, filter the mixture to collect the extract.

    • Concentrate the filtrate to obtain the crude extract.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationships between the different extraction techniques, the following diagrams are provided.

G cluster_start Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_output Output Start Plant Material (Crataegus monogyna) Powdering Drying and Powdering Start->Powdering MAE Microwave-Assisted Extraction Powdering->MAE 50% Ethanol, 3 min, 60°C UAE Ultrasound-Assisted Extraction Powdering->UAE 50% Ethanol, 30 min, RT Soxhlet Soxhlet Extraction Powdering->Soxhlet 50% Ethanol, 6 hours Maceration Maceration Powdering->Maceration 50% Ethanol, 24 hours Filtration Filtration MAE->Filtration UAE->Filtration Soxhlet->Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Quantification HPLC-UV/PAD Quantification Concentration->Quantification Result This compound Yield Quantification->Result

Caption: Experimental workflow for the extraction and quantification of this compound.

G cluster_techniques Extraction Techniques cluster_attributes Key Attributes MAE Microwave-Assisted Extraction Efficiency High Efficiency MAE->Efficiency Time Short Time MAE->Time Green Green Technique MAE->Green UAE Ultrasound-Assisted Extraction UAE->Efficiency UAE->Time UAE->Green Soxhlet Soxhlet Extraction LowEfficiency Lower Efficiency Soxhlet->LowEfficiency LongTime Long Time Soxhlet->LongTime Conventional Conventional Soxhlet->Conventional Maceration Maceration Maceration->LowEfficiency Maceration->LongTime Maceration->Conventional

References

Establishing the Purity of Vitexin-2''-O-rhamnoside Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of Vitexin-2''-O-rhamnoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and visual workflows to support the selection of appropriate methods for purity assessment.

Data Presentation: A Comparative Overview of Purity Assessment Methods

The determination of the purity of a this compound reference standard requires a multi-faceted approach, employing orthogonal analytical techniques to assess various types of impurities. The following table summarizes the typical quantitative data obtained from these methods. It is important to note that the presented values are illustrative and can vary between different batches and suppliers of the reference standard.

Analytical MethodParameter MeasuredTypical Purity/Content ValueReference(s)
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC-UV)Percentage of the main component peak area≥ 98%[1][2]
Identity and Structure
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)Conformance with the chemical structureConsistent with structure
Mass Spectrometry (MS)Molecular weight confirmationConsistent with m/z
Absolute Purity
Quantitative NMR (qNMR)Absolute purity against a certified internal standard98.5% - 99.8%[3]
Specific Impurities
Karl Fischer TitrationWater content≤ 1.0%[3][4]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Residual solventsConforms to ICH Q3C limits[5][6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inorganic impurities (heavy metals)Conforms to USP <232>/<233> limits
Thermal Analysis
Thermogravimetric Analysis (TGA)Volatiles content (including water and solvents)Consistent with KF and HS-GC-MS results[2][7]

Experimental Protocols

A thorough purity assessment of a this compound reference standard involves a series of well-defined analytical procedures. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

This method is used to determine the percentage of this compound relative to other organic impurities that are detectable by UV.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: A time-programmed gradient from a high percentage of Solvent A to a higher percentage of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 335 nm, which is a common absorption maximum for flavone (B191248) glycosides.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of a compound without the need for a reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound reference standard.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Karl Fischer Titration for Water Content

This is the standard method for the determination of water content.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh a suitable amount of the this compound reference standard and add it directly to the titration vessel containing the Karl Fischer reagent.

  • Procedure: The titration is performed automatically by the instrument until the endpoint is reached.

  • Calculation: The water content is calculated as a percentage of the total weight of the sample.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

This technique is used to identify and quantify volatile organic compounds that may be present from the synthesis or purification process.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh the this compound reference standard into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the sample.

  • Headspace Parameters:

    • Equilibration Temperature: e.g., 80°C.

    • Equilibration Time: e.g., 30 minutes.

  • GC-MS Parameters:

    • Column: A column suitable for volatile organic compounds (e.g., DB-624).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the solvents.

    • MS Detection: Full scan mode to identify the solvents and selected ion monitoring (SIM) for quantification.

  • Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard for that solvent. The results are compared against the limits set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guidelines.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for establishing the purity of a reference standard and for selecting the appropriate analytical techniques.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comprehensive Purity Analysis cluster_2 Phase 3: Final Assessment & Certification Start Receive Candidate Reference Standard Batch Identity Identity Confirmation (¹H-NMR, ¹³C-NMR, MS) Start->Identity Chrom_Purity Preliminary Chromatographic Purity (HPLC-UV / UPLC-UV) Identity->Chrom_Purity Absolute_Purity Absolute Purity Determination (qNMR) Chrom_Purity->Absolute_Purity Water_Content Water Content (Karl Fischer Titration) Absolute_Purity->Water_Content Residual_Solvents Residual Solvents (HS-GC-MS) Water_Content->Residual_Solvents Inorganic_Imp Inorganic Impurities (ICP-MS) Residual_Solvents->Inorganic_Imp Thermal_Analysis Thermal Analysis (TGA/DSC) Inorganic_Imp->Thermal_Analysis Mass_Balance Mass Balance Calculation (Purity = 100% - Impurities) Thermal_Analysis->Mass_Balance CoA Issuance of Certificate of Analysis (CoA) Mass_Balance->CoA End Qualified Reference Standard CoA->End

Caption: Workflow for establishing the purity of a reference standard.

Analytical_Technique_Selection cluster_input Analytical Need cluster_decision Decision Criteria cluster_output Recommended Technique(s) Need Purity Assessment Goal D1 Qualitative vs. Quantitative? Need->D1 D2 Absolute vs. Relative Purity? D1->D2 Quantitative Qualitative ¹H-NMR, MS, IR (Identity) D1->Qualitative Qualitative D3 Specific Impurity Type? D2->D3 Specific Impurity Relative HPLC-UV, UPLC-UV (Chromatographic Purity) D2->Relative Relative Absolute qNMR (Absolute Purity) D2->Absolute Absolute Water Karl Fischer Titration D3->Water Water Solvents HS-GC-MS D3->Solvents Volatile Solvents Metals ICP-MS D3->Metals Heavy Metals

Caption: Decision tree for selecting analytical techniques.

References

Safety Operating Guide

Navigating the Disposal of Vitexin-2''-O-rhamnoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vitexin-2''-O-rhamnoside, ensuring compliance and minimizing environmental impact.

This compound, a flavonoid glycoside, is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.

Immediate Safety and Handling Considerations

Prior to disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. In the case of a spill, the material should be swept up, avoiding dust formation, and placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The disposal of this compound should always be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for its proper disposal:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal protocols. These guidelines will provide detailed instructions that are compliant with local regulations.

  • Waste Identification and Segregation: Although not classified as hazardous, it is best practice to segregate this compound waste from general laboratory trash. It should be collected in a designated, properly labeled, and sealed container.

  • Engage a Licensed Disposal Company: The recommended method for disposal is to entrust surplus and non-recyclable this compound to a licensed waste disposal company.[1] These companies are equipped to handle chemical waste in an environmentally safe and compliant manner.

  • Avoid Drain and Household Waste Disposal: Under no circumstances should this compound be emptied into drains or disposed of with household waste.[1][2] Although one safety data sheet suggests that smaller quantities can be disposed of with household waste, the prevailing and safer recommendation is to avoid this practice to prevent potential aquatic contamination. The compound is classified as "slightly hazardous for water".

  • Documentation: Maintain clear records of the disposal process, including the quantity of the compound disposed of, the date, and the name of the licensed disposal company.

Quantitative Data Summary

ParameterValueReference
CAS Number 64820-99-1[1][2]
EC Number 613-695-6
GHS/CLP Classification Not a hazardous substance or mixture[1][2]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water

Experimental Protocols

The disposal of this compound does not involve experimental protocols in the traditional sense. The process is procedural and logistical, focusing on safe handling and regulatory compliance. The key "protocol" is the waste management workflow.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Collection & Storage Phase cluster_2 Disposal Phase cluster_3 Prohibited Actions A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Do Not Dispose Down the Drain A->H I Do Not Mix with General Waste A->I C Consult Institutional & Local Disposal Regulations B->C D Collect in a Designated, Labeled, Sealed Container C->D E Store Securely in a Designated Waste Area D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F G Complete all Necessary Waste Transfer Documentation F->G

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for Vitexin-2''-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of Vitexin-2''-O-rhamnoside, a flavonoid glycoside intended for laboratory and research use. While this substance is not classified as hazardous under Regulation (EC) No 1272/2008 (CLP), adherence to standard laboratory safety procedures is crucial to ensure a safe working environment.[1] One source suggests that it may cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety during various laboratory operations involving this compound, the following personal protective equipment is recommended.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Perform in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Operational Plan: Handling Protocol

This section outlines a step-by-step workflow for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_start Receive Shipment unpack Unpack in Designated Area receiving_start->unpack inspect Inspect for Damage unpack->inspect storage Store at 15-25°C in a Dry Place inspect->storage If Intact weigh Weigh Solid in Ventilated Area storage->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment waste_collection Collect Waste in Labeled Containers experiment->waste_collection dispose Dispose According to Local Regulations waste_collection->dispose

Safe handling workflow for this compound.

Step-by-Step Procedures:

  • Receiving and Inspection:

    • Upon receipt, transfer the shipment to a designated laboratory area.

    • Wear a lab coat, safety glasses, and nitrile gloves.

    • Carefully unpack the container and inspect for any signs of damage or leakage.

    • If the container is compromised, consult your institution's safety officer.

  • Storage:

    • Store this compound in a tightly sealed container in a dry, well-ventilated area.[1]

    • The recommended storage temperature is between 15–25°C.[1]

    • Keep away from food, drink, and animal feeding stuffs.[1] It is incompatible with strong oxidizers.[1]

  • Handling and Preparation:

    • Weighing: When handling the solid powder, wear appropriate PPE, including a lab coat, gloves, and safety glasses. To prevent inhalation of dust, weighing should be conducted in a chemical fume hood or a ventilated balance enclosure.[1] While the delivered form is not typically capable of dust explosion, the enrichment of fine dust can create this hazard.[1]

    • Solution Preparation: When preparing solutions, work within a certified chemical fume hood. Wear a chemical-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • In Case of Accidental Exposure:

    • Skin Contact: Take off contaminated clothing and wash the affected area gently with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1]

    • Inhalation: Provide fresh air.[1]

    • Ingestion: Rinse mouth and call a doctor if you feel unwell.[1]

    • In all cases of doubt, or if symptoms persist, seek medical advice.[1]

  • Spill Management:

    • For spills, prevent the powder from entering drains, surface water, or ground water.[1]

    • Mechanically take up the spilled material with an absorbent, non-combustible material and place it in an appropriate container for disposal.[1]

    • Ensure adequate ventilation in the spill area.

Disposal Plan

Contaminated materials and waste generated from handling this compound should be managed as chemical waste.

  • Waste Collection: Collect all waste, including empty containers and contaminated PPE, in clearly labeled, sealed containers.

  • Disposal Route: Waste should be separated into categories that can be managed by local or national waste management facilities.[1] Always adhere to your institution's and region's specific regulations for chemical waste disposal.[1] Do not allow the substance to enter the sewage system.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.